2-(4-Methoxyphenyl)propan-2-ol
Description
This compound belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOWZOXTDBCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225298 | |
| Record name | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7428-99-1 | |
| Record name | 4-Methoxy-α,α-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7428-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007428991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-α,α-dimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-METHOXYPHENYL)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8FG2V8WGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(4-methoxyphenyl)propan-2-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-(4-Methoxyphenyl)propan-2-ol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-methoxyphenyl)propan-2-ol. It includes a detailed summary of its physicochemical data, experimental protocols for its synthesis and characterization, and an exploration of its metabolic significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and metabolic studies.
Chemical and Physical Properties
This compound, also known as 4-methoxy-alpha,alpha-dimethylbenzyl alcohol, is a tertiary alcohol.[1] It is recognized as a human metabolite and has been observed in the context of cancer metabolism.[1][2][3] This compound also serves as an intermediate in the synthesis of Nabilone.[2][3]
General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol, 2-p-Anisyl-2-propanol, 4-Methoxycumyl alcohol | [1] |
| CAS Number | 7428-99-1 | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
Physicochemical Data
| Property | Value | Source |
| Boiling Point | 130 °C at 14 Torr | [3] |
| Density (Predicted) | 1.031 ± 0.06 g/cm³ | [3] |
| Water Solubility (Predicted) | 1.79 g/L | [2] |
| pKa (Predicted) | 14.56 ± 0.29 | [2] |
| LogP (Predicted) | 2.19 | |
| Topological Polar Surface Area | 29.5 Ų | [2] |
Experimental Protocols
Synthesis via Grignard Reaction
A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with a ketone or ester.
Reaction Scheme:
-
Route 1: Methylmagnesium bromide with 4-methoxyacetophenone.
-
Route 2: 4-methoxyphenylmagnesium bromide with acetone.
Detailed Protocol (Conceptual):
-
Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous diethyl ether. A solution of the corresponding organohalide (e.g., methyl bromide or 4-bromoanisole) in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.
-
Reaction with Carbonyl Compound: The solution of the carbonyl compound (e.g., 4-methoxyacetophenone or acetone) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the two equivalent methyl group protons. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon attached to the hydroxyl group, the aromatic carbons (with distinct shifts for the ipso, ortho, meta, and para positions relative to the substituent), the methoxy carbon, and the two equivalent methyl carbons.
Protocol:
-
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
2.2.2. Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum will likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a methyl group and the loss of water.
Protocol:
-
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) interface.
-
The mass spectrum is recorded.
2.2.3. Infrared (IR) Spectroscopy
-
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-O stretch of the tertiary alcohol and the ether linkage (in the 1050-1250 cm⁻¹ region).
Protocol:
-
A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a spectrum can be obtained from a thin film of the sample on a single salt plate.
-
The IR spectrum is recorded using an FTIR spectrometer.
Metabolic Significance
This compound has been identified as a human metabolite and is noted to be observed in cancer metabolism.[1][2][3] This suggests its involvement in xenobiotic metabolism pathways, where foreign compounds are modified in the body to facilitate their excretion.
Conceptual Metabolic Pathway:
The formation of this compound as a metabolite likely arises from the biotransformation of a parent compound containing a 4-methoxyphenylpropyl moiety. This transformation could involve oxidative processes mediated by cytochrome P450 enzymes.
Safety and Handling
Based on available data, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a compound with established physical and chemical properties, and its role as a chemical intermediate and a metabolite is of interest to various scientific disciplines. The experimental protocols outlined in this guide provide a foundation for its synthesis and characterization, which are crucial for its application in research and development. Further investigation into its specific metabolic pathways and biological activities may reveal new insights relevant to drug development and toxicology.
References
An In-depth Technical Guide to 2-(4-Methoxyphenyl)propan-2-ol (CAS 7428-99-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)propan-2-ol (CAS 7428-99-1), a tertiary alcohol and a key intermediate in organic synthesis. This document details its physicochemical properties, spectroscopic profile, and a standard synthetic protocol. Furthermore, it explores the compound's role as a metabolite in cancer metabolism and its application in the synthesis of the synthetic cannabinoid, Nabilone. Safety and handling information are also included to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound, also known as 4-methoxy-α,α-dimethylbenzyl alcohol, is a monomethoxybenzene and a tertiary alcohol.[1][2][3] It is recognized as a human metabolite and has been observed in the context of cancer metabolism.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7428-99-1 | [2] |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Molecular Weight | 166.22 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 130 °C (at 14 Torr) | [3] |
| Density (Predicted) | 1.031 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 14.56 ± 0.29 | [4] |
| LogP (Predicted) | 2.19 | [5] |
| Water Solubility (Predicted) | 1.79 g/L | [5] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Predicted shifts would show signals for the two methyl groups, the aromatic protons, the methoxy group, and the hydroxyl proton. |
| ¹³C NMR | Predicted shifts would include signals for the quaternary carbon of the propan-2-ol moiety, the methyl carbons, the aromatic carbons, and the methoxy carbon. |
| IR Spectroscopy | Expected to show characteristic absorptions for an O-H stretch (broad), C-H stretches (aromatic and aliphatic), a C-O stretch, and aromatic C=C bending. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |
Synthesis
A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of an appropriate ester or ketone with a Grignard reagent. In this case, methyl 4-methoxybenzoate can be reacted with methylmagnesium bromide.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Methyl 4-methoxybenzoate
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of methyl iodide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of methylmagnesium bromide.
-
Reaction with Ester: Once the Grignard reagent is formed, a solution of methyl 4-methoxybenzoate in anhydrous diethyl ether is added slowly to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Applications in Drug Development and Biological Significance
Intermediate in Nabilone Synthesis
This compound serves as a crucial intermediate in the manufacturing of Nabilone.[3][4] Nabilone is a synthetic cannabinoid used therapeutically as an antiemetic for chemotherapy-induced nausea and vomiting and as an analgesic for neuropathic pain. The structural framework provided by this compound is essential for the construction of the final drug molecule.
Role in Cancer Metabolism
Metabolomic studies have identified this compound as a metabolite in cancer.[2][3] This suggests its involvement in the altered metabolic pathways characteristic of cancer cells. The presence of this compound could be a result of xenobiotic metabolism, where the parent compound, such as 4-isopropylanisole, is metabolized by cytochrome P450 enzymes in cancer cells. Further research into this metabolic pathway could provide insights into cancer cell-specific enzymatic activities and potentially lead to the development of novel diagnostic markers or therapeutic targets.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1]
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a valuable chemical compound with significant applications in synthetic organic chemistry, particularly in the pharmaceutical industry as an intermediate for Nabilone. Its presence as a metabolite in cancer cells opens avenues for further investigation into cancer-specific metabolic pathways. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers and drug development professionals.
References
In-Depth Technical Guide: Structural Analysis and Characterization of 2-(4-Methoxyphenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and characterization of 2-(4-methoxyphenyl)propan-2-ol, a tertiary alcohol identified as a human metabolite and a potential endocrine disruptor.[1] The compound also serves as an intermediate in the synthesis of Nabilone. This document outlines its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and characterization.
Core Data Summary
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Methoxy-α,α-dimethylbenzyl alcohol, 2-p-Anisyl-2-propanol | [1] |
| Boiling Point | 130 °C at 14 Torr | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables summarize the key data obtained from ¹³C NMR, GC-MS, and IR spectroscopy.
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| (Data not explicitly found in search results) | (Assignments would correspond to the quaternary carbon, methyl carbons, methoxy carbon, and aromatic carbons) |
Mass Spectrometry (GC-MS) Data
| m/z | Interpretation |
| (Data not explicitly found in search results) | (Fragments would correspond to the molecular ion and characteristic losses, such as the loss of a methyl group or water) |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| (Data not explicitly found in search results) | (Characteristic peaks would include O-H stretch, C-H stretches (aromatic and aliphatic), C=C aromatic stretch, and C-O stretches) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from 4-bromoanisole and acetone using a Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
4-bromoanisole
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.
-
A solution of 4-bromoanisole (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux.
-
After the magnesium has been consumed, the reaction mixture is cooled to 0 °C in an ice bath.
-
Reaction with Acetone: A solution of acetone (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent.
-
The reaction mixture is stirred at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
Characterization Protocols
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: Varian Mercury plus (400 MHz for ¹H NMR, 100 MHz for ¹³C NMR) or equivalent.[3]
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 45°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: A thin film of the liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[4]
-
Instrument: Agilent 6890 GC coupled with a mass selective detector or equivalent.
-
GC Conditions:
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-400 amu.
-
-
Data Analysis: The retention time of the compound is recorded, and the mass spectrum is analyzed for the molecular ion peak and fragmentation pattern to confirm the structure.
Visualizations
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Key aspects and relationships of this compound.
References
Spectroscopic Profile of 2-(4-Methoxyphenyl)propan-2-ol: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the spectroscopic data for 2-(4-Methoxyphenyl)propan-2-ol, a tertiary alcohol with applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide includes tabulated spectral data, detailed experimental protocols, and a visualization of the compound's structure.
Chemical Structure and Identifiers
This compound is a tertiary alcohol characterized by a propan-2-ol backbone substituted with a 4-methoxyphenyl group at the secondary carbon.
-
IUPAC Name: this compound
-
CAS Number: 7428-99-1
-
Molecular Formula: C₁₀H₁₄O₂
-
Molecular Weight: 166.22 g/mol
Caption: Chemical structure of this compound.
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon frameworks, respectively.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | Doublet | 2H | Ar-H (ortho to C-OH) |
| ~6.85 | Doublet | 2H | Ar-H (meta to C-OH) |
| ~3.79 | Singlet | 3H | -OCH₃ |
| ~2.10 | Singlet | 1H | -OH |
| ~1.55 | Singlet | 6H | 2 x -CH₃ |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~158.5 | Ar-C (para to C-OH, attached to -OCH₃) |
| ~140.0 | Ar-C (ipso, attached to C(CH₃)₂OH) |
| ~126.5 | Ar-CH (ortho to C-OH) |
| ~113.5 | Ar-CH (meta to C-OH) |
| ~72.5 | C(CH₃)₂OH |
| ~55.2 | -OCH₃ |
| ~31.5 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3000-2850 | Medium | C-H stretch (aliphatic and aromatic) |
| ~1610, 1510 | Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1180 | Strong | C-O stretch (tertiary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
| m/z | Relative Intensity (%) | Assignment |
| 166 | Moderate | [M]⁺ (Molecular Ion) |
| 151 | High | [M - CH₃]⁺ |
| 135 | High | [M - OCH₃]⁺ or [M - H₂O - CH₃]⁺ |
| 121 | Moderate | [M - C(CH₃)₂OH]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.
NMR Spectroscopy Protocol
Sample Preparation:
-
A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Instrument: Bruker Avance 400 MHz Spectrometer (or equivalent).[1]
-
¹H NMR:
-
Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K[2]
-
-
¹³C NMR:
-
Frequency: 100 MHz
-
Solvent: CDCl₃
-
Technique: Proton-decoupled
-
Caption: General workflow for NMR analysis.
IR Spectroscopy Protocol
Sample Preparation (Liquid Film Method):
-
Ensure the potassium bromide (KBr) salt plates are clean and dry.
-
Place a small drop of neat this compound onto the surface of one KBr plate.
-
Carefully place the second KBr plate on top to create a thin liquid film between the plates.
Instrumentation and Parameters:
-
Instrument: FT-IR Spectrometer.
-
Method: Transmission.
-
Scan Range: 4000-400 cm⁻¹.
-
Background: A background spectrum of the clean KBr plates is recorded prior to the sample analysis.
Caption: General workflow for IR analysis.
Mass Spectrometry Protocol
Instrumentation and Parameters:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
GC Column: A suitable capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.
Fragmentation Pattern Analysis: The fragmentation of this compound upon electron ionization is characteristic of tertiary benzylic alcohols. Key fragmentation pathways include:
-
α-cleavage: Loss of a methyl radical to form a stable oxonium ion.
-
Dehydration: Loss of a water molecule.
-
Cleavage of the C-C bond between the aromatic ring and the propan-2-ol moiety.
Caption: Key fragmentation pathways in MS.
References
Solubility Profile of 2-(4-Methoxyphenyl)propan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)propan-2-ol is a tertiary alcohol featuring a p-methoxyphenyl group. Its molecular structure, containing both a polar hydroxyl (-OH) group and a nonpolar aromatic ring, imparts a degree of amphiphilicity that governs its solubility in various organic solvents. Understanding this solubility profile is critical for its application in chemical synthesis, formulation development, and various research contexts. This technical guide provides a predictive overview of its solubility based on established chemical principles and outlines a comprehensive experimental protocol for its quantitative determination.
Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, similar to the hydroxyl group of the solute.[4] The strong intermolecular forces between the solvent and the polar head of the solute are expected to overcome the energetic cost of disrupting the solute's crystal lattice, leading to high solubility.[2] |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solute. The absence of a hydrogen-donating ability might slightly reduce the solubility compared to protic solvents, but significant dissolution is still expected due to dipole-dipole interactions. |
| Nonpolar Aprotic | Toluene, Dichloromethane | Moderate | The aromatic ring of toluene can engage in π-stacking interactions with the methoxyphenyl group of the solute. Dichloromethane has a moderate dipole moment that can interact with the polar portion of the solute. The nonpolar characteristics of these solvents will favorably interact with the large nonpolar moiety of this compound.[1] |
| Nonpolar | Hexane, Cyclohexane | Low | These solvents are nonpolar and primarily interact through weak van der Waals forces. While they will interact with the nonpolar part of the solute, they cannot effectively solvate the polar hydroxyl group. The energy required to break the hydrogen bonds between solute molecules in the solid state is unlikely to be compensated by the weak solute-solvent interactions, resulting in low solubility.[7] |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted isothermal equilibrium (shake-flask) method.[8][9]
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or sealed glass flasks
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent. Ensure there is a visible excess of the solid to guarantee saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature environment for at least 24 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC Method):
-
Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Calculate the concentration of this compound in the diluted sample using the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation:
The quantitative solubility data should be summarized in a table, expressing the solubility in units such as g/L, mg/mL, or mol/L for easy comparison across different solvents.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Norton Ebook Reader [nerd.wwnorton.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. This compound | C10H14O2 | CID 81930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
The Biological Profile of 2-(4-Methoxyphenyl)propan-2-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the current scientific understanding of 2-(4-Methoxyphenyl)propan-2-ol. This tertiary alcohol, a known human metabolite observed in the context of cancer metabolism, presents a subject of interest for the research community. While extensive biological data for this specific compound is limited, this paper will synthesize the available information, including its physicochemical properties and its role as a synthetic intermediate. Furthermore, by examining the activities of structurally similar methoxyphenyl compounds, we will explore potential areas for future investigation into the biological significance of this compound. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both what is known and the significant knowledge gaps that remain to be addressed.
Introduction
This compound, also known as 4-methoxy-alpha,alpha-dimethylbenzyl alcohol, is a small molecule with the chemical formula C10H14O2.[1] It is structurally classified as a tertiary alcohol and a monomethoxybenzene.[1] The primary contexts in which this compound appears in scientific literature are as a human metabolite identified in cancer metabolism and as a chemical intermediate in the synthesis of the pharmaceutical drug Nabilone.[1][2] Despite these mentions, dedicated studies on its intrinsic biological activities are conspicuously absent from publicly available research. This guide will therefore summarize the existing data and provide a framework for potential future research by drawing parallels with related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its potential ADME (absorption, distribution, metabolism, and excretion) characteristics and for designing future in vitro and in vivo studies.
| Property | Value | Source |
| Molecular Formula | C10H14O2 | PubChem[1] |
| Molecular Weight | 166.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 7428-99-1 | PubChem[1] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |
| Boiling Point | 130 °C at 14 Torr | ChemicalBook[2] |
| pKa (Predicted) | 14.56 ± 0.29 | ChemicalBook[2] |
Known Biological Roles
Metabolite in Cancer
This compound has been identified as a metabolite in the context of cancer metabolism.[1][2] However, the specific metabolic pathways that produce this compound in cancerous tissues, as well as its downstream effects, have not been elucidated. The significance of its presence in the tumor microenvironment remains an open question for researchers.
Intermediate in Nabilone Synthesis
This compound serves as a key intermediate in the chemical synthesis of Nabilone.[2] Nabilone is a synthetic cannabinoid used as an antiemetic and adjunct analgesic. While this application is of interest from a chemical manufacturing perspective, it does not inform on the biological activity of this compound itself.
Quantitative Biological Data
There is currently no publicly available quantitative data on the biological activity of this compound. The following table is provided as a template for future research findings.
| Assay Type | Target | Cell Line/Organism | IC50 / EC50 / Ki | Reference |
| Cytotoxicity | Not Available | Not Available | Not Available | Not Available |
| Enzyme Inhibition | Not Available | Not Available | Not Available | Not Available |
| Receptor Binding | Not Available | Not Available | Not Available | Not Available |
| In vivo Efficacy | Not Available | Not Available | Not Available | Not Available |
Potential Areas for Future Investigation
Given the limited direct data, the biological activities of structurally related methoxyphenyl compounds can offer insights into potential avenues of research for this compound.
Anticancer Activity
Other methoxyphenyl derivatives have demonstrated anticancer properties. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl) phenol has been shown to suppress breast cancer progression by dual-regulating VEGFR2 and PPARγ.[3] This suggests that the methoxyphenyl moiety can be a key pharmacophore for anticancer activity. Future studies could investigate if this compound exhibits any cytotoxic or anti-proliferative effects on various cancer cell lines.
Enzyme Inhibition
Compounds with a similar structural backbone have been investigated as enzyme inhibitors. For example, derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities. While the specific target enzymes were not fully elucidated in the provided abstract, this highlights a potential area of investigation for this compound. Assays for common drug targets such as kinases, proteases, and metabolic enzymes could be a starting point.
Experimental Protocols
As there are no published studies on the biological activity of this compound, this section provides a generalized protocol for a preliminary cytotoxicity screening, a common first step in assessing the biological potential of a novel compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
1. Cell Culture:
- Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
- Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations for testing.
3. Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
4. Compound Treatment:
- Remove the old media and add the media containing the various concentrations of this compound.
- Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
5. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- The viable cells will reduce the yellow MTT to purple formazan crystals.
- Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
6. Data Analysis:
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
As no specific signaling pathways have been identified for this compound, the following diagrams illustrate a hypothetical experimental workflow for its initial biological screening and a conceptual representation of its known context in cancer metabolism.
Caption: A logical workflow for the initial biological evaluation of this compound.
Caption: Conceptual relationship of this compound within cancer metabolism.
Conclusion and Future Directions
This compound is a compound with a limited but intriguing footprint in the scientific literature. Its identification as a human metabolite in cancer warrants further investigation to understand its origin and potential role in disease pathology. The lack of direct biological activity data presents a clear opportunity for novel research.
Future studies should focus on:
-
Systematic Screening: Performing broad in vitro screening against a panel of cancer cell lines and microbial strains to identify any potential cytotoxic or antimicrobial activity.
-
Target Identification: If activity is observed, subsequent studies should aim to identify the molecular target(s) and signaling pathways involved.
-
Metabolomic Studies: Further metabolomic analyses of cancerous tissues could help to quantify the levels of this compound and correlate them with clinical outcomes.
References
2-(4-Methoxyphenyl)propan-2-ol: A Metabolite of Interest in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
Foreword: This technical whitepaper provides a comprehensive overview of 2-(4-methoxyphenyl)propan-2-ol, a metabolite that has been identified in the context of cancer metabolism. While direct and extensive research into the specific anticancer activities of this compound is currently limited, this guide consolidates the available information on its chemical properties, synthesis, and its identity as a metabolite. To provide a framework for future investigation and to illustrate potential mechanisms of action, this paper also delves into the established anticancer effects of structurally related compounds. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in exploring the therapeutic potential of this and similar molecules.
Introduction to this compound
This compound is a tertiary alcohol that is structurally defined as propan-2-ol substituted with a 4-methoxyphenyl group at the second position.[1] It is recognized as a human metabolite and has been observed in cancer metabolism.[1][2][3] Beyond its role as a metabolite, it is also utilized as an intermediate in the synthesis of Nabilone, a synthetic cannabinoid.[2][3][4]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C10H14O2 | PubChem[1] |
| Molecular Weight | 166.22 g/mol | PubChem[1] |
| CAS Number | 7428-99-1 | ChemicalBook[4] |
| Synonyms | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol, 2-p-Anisyl-2-propanol, 2-(4-Methoxyphenyl)-2-propanol | PubChem[1] |
| Water Solubility | 1.79 g/L (Predicted) | Guidechem[2] |
| pKa | 14.56 ± 0.29 (Predicted) | Guidechem[2] |
Synthesis of this compound
A general synthetic protocol for this compound has been described. The synthesis involves the reaction of 4-methoxyacetophenone with a Grignard reagent, such as methylmagnesium bromide (MeMgBr), in a suitable solvent like tetrahydrofuran (THF).
Experimental Protocol: General Synthesis
A detailed experimental protocol for a similar synthesis, the preparation of 1-amino-2-(4-methoxyphenyl)propan-2-ol, starts with the reaction of 4'-methoxyacetophenone with trimethylsilyl cyanide.[5] A more direct, analogous synthesis for the title compound is outlined in a patent.[6]
Materials:
-
4-methoxyacetophenone
-
Methylmagnesium bromide (3M solution in ether)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure: [6]
-
Dissolve 4-methoxyacetophenone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a molar excess (e.g., 3 equivalents) of 3M methylmagnesium bromide solution to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 36 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to an icy saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.
Role in Cancer: Current Understanding and Research Gaps
This compound has been noted as a "metabolite observed in cancer metabolism".[1][2][3] This suggests its presence in biological samples from cancer patients or in in vitro cancer models. However, the current body of scientific literature does not provide specific details on the following:
-
Cancer Types: In which specific cancers has this metabolite been detected?
-
Concentration Levels: What are the physiological or pathological concentrations of this metabolite in cancer tissues or biofluids?
-
Biological Role: Is it a biomarker of a particular cancer or metabolic state, an active anticancer agent, a product of drug metabolism, or a detoxification product with no significant biological activity?
The absence of this information represents a significant research gap. Further studies are required to elucidate the precise role of this compound in cancer.
A Case Study of a Structurally Related Compound: (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)
To provide context and a potential framework for future research on this compound, we present a case study on a structurally related compound, MMPP. This compound has demonstrated significant anticancer activity in breast cancer models.[7]
Anticancer Activity of MMPP
MMPP has been shown to exert anticancer effects in various breast cancer cell lines, including triple-negative (MDA-MB-231, MDA-MB-468) and luminal A (MCF7) types.[7] Its mechanism of action is attributed to the dual regulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[7]
Key findings on the anticancer effects of MMPP include: [7]
-
Inhibition of cell viability in a dose-dependent manner.
-
Induction of apoptosis, characterized by cell shrinkage and nuclear condensation.
-
Activation of pro-apoptotic proteins (caspase-3, -8, -9, and Bax) and downregulation of the anti-apoptotic protein Bcl-2.
-
Suppression of cancer cell migration and invasion.
Quantitative Data: IC50 Values of MMPP
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for MMPP in breast cancer cell lines after 48 hours of treatment are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF7 | Luminal A Breast Cancer | 63.13 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 59.43 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 58.46 |
| Data from reference[7] |
Experimental Protocols for Assessing Anticancer Activity
The following are generalized protocols based on the study of MMPP, which can be adapted for the investigation of this compound.
Cell Viability Assay (MTS Assay):
-
Seed breast cancer cells (e.g., MCF7, MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., MMPP or this compound) for a specified duration (e.g., 48 hours).
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Assay (Annexin V-PI Staining):
-
Treat cancer cells with the test compound at a predetermined concentration for a specific time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway of MMPP in Breast Cancer
MMPP's anticancer activity is mediated through a dual-regulatory effect on the VEGFR2 and PPARγ signaling pathways, which ultimately leads to the downregulation of AKT activity.[7] This provides a plausible signaling cascade to investigate for this compound.
Future Directions and Conclusion
This compound is a metabolite of interest in cancer research, yet its specific role and potential as a therapeutic agent remain largely unexplored. The significant research gaps concerning its biological activity in cancer present a clear opportunity for further investigation.
Recommended future research directions include:
-
Metabolomic Studies: Comprehensive metabolomic profiling of various cancer types to determine the prevalence and concentration of this compound.
-
In Vitro Screening: Systematic screening of the compound against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects and to calculate IC50 values.
-
Mechanism of Action Studies: If anticancer activity is observed, elucidation of the underlying molecular mechanisms, including its effects on key signaling pathways such as the PI3K/AKT, MAPK, and apoptosis pathways.
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical animal models of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synonyms for 2-(4-Methoxyphenyl)propan-2-ol in chemical literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(4-Methoxyphenyl)propan-2-ol, a tertiary alcohol of interest in various chemical and pharmaceutical research domains. This document consolidates critical information regarding its nomenclature, synthesis, and physicochemical properties, presenting it in a manner tailored for scientific professionals.
Chemical Identity and Synonyms
This compound is known by a variety of names in chemical literature. A comprehensive list of its synonyms, including common and systematic names, as well as key registry numbers, is provided below to facilitate exhaustive literature searches and unambiguous identification.
| Identifier Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 7428-99-1[1] |
| EINECS Number | 231-069-7[1] |
| PubChem CID | 81930[1] |
| ChEBI ID | CHEBI:84225[1] |
| UNII | T8FG2V8WGD[1] |
| Common Synonyms | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol[1] |
| 2-p-Anisyl-2-propanol[1] | |
| 2-(4-Methoxyphenyl)-2-propanol[1] | |
| 4-Methoxycumyl alcohol[1] | |
| Dimethyl(p-methoxyphenyl)carbinol[1] | |
| Systematic Synonyms | Benzenemethanol, 4-methoxy-α,α-dimethyl-[1] |
Physicochemical and Spectroscopic Data
Key physical and spectroscopic data for this compound are summarized below. This information is crucial for its characterization, purification, and quantitative analysis.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂[1] |
| Molecular Weight | 166.22 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 130 °C at 14 Torr[2] |
| Density (Predicted) | 1.031 ± 0.06 g/cm³[2] |
| pKa (Predicted) | 14.56 ± 0.29[2] |
Spectroscopic Data:
| Spectroscopy | Key Data (Predicted/Reported) |
| ¹H NMR (D₂O, 100 MHz, Predicted) | Chemical shifts for aromatic, methyl, and hydroxyl protons.[3] |
| ¹³C NMR (D₂O, 100 MHz, Predicted) | Chemical shifts for aromatic, carbinol, and methyl carbons.[3] |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C-O, and C=C (aromatic) bonds are expected. |
| Mass Spectrometry (GC-MS) | Expected molecular ion peak and fragmentation pattern consistent with the structure. |
Synthesis Protocol: Grignard Reaction
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, typically methylmagnesium bromide, with a suitable ketone, 4-methoxyacetophenone.
Materials and Reagents
-
4-Methoxyacetophenone
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Magnesium turnings (for in-situ preparation of Grignard reagent, if necessary)
-
Iodine crystal (for activation of magnesium)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Experimental Procedure
-
Reaction Setup: All glassware must be thoroughly dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.
-
Grignard Reagent: If using a commercial solution of methylmagnesium bromide, proceed to the next step. For in-situ preparation, place magnesium turnings in the round-bottom flask, add a small crystal of iodine, and a small amount of anhydrous ether. Slowly add a solution of methyl bromide in anhydrous ether to initiate the reaction.
-
Addition of Ketone: Dissolve 4-methoxyacetophenone in anhydrous diethyl ether or THF and place it in the dropping funnel. Cool the Grignard reagent solution in an ice bath.
-
Reaction: Slowly add the 4-methoxyacetophenone solution to the stirred Grignard reagent. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is typically stirred at room temperature for a period to ensure completion.
-
Quenching: Carefully and slowly add saturated aqueous ammonium chloride solution to the reaction mixture to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography.
Experimental Workflow and Logical Relationships
The synthesis of this compound via the Grignard reaction follows a well-defined workflow. The logical relationship between the reactants, intermediates, and the final product is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
Biological Activity
While specific quantitative data for the biological activity of this compound is not extensively available, compounds containing the methoxyphenol moiety are known to exhibit various biological effects.
Antioxidant Activity: Methoxyphenol derivatives are recognized for their antioxidant properties, acting as radical scavengers. The efficacy is often quantified by the IC₅₀ value, which represents the concentration required to inhibit a specific oxidative process by 50%. While no specific IC₅₀ value for this compound has been reported in the searched literature, related methoxyphenols have demonstrated significant antioxidant potential.[4]
It is also noted that this compound has been observed as a metabolite in the context of cancer metabolism, suggesting its potential involvement in biological pathways relevant to disease.[1] Additionally, it serves as an intermediate in the synthesis of the pharmaceutical drug Nabilone.[2][6]
References
- 1. This compound | C10H14O2 | CID 81930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7428-99-1 [chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. mdpi.com [mdpi.com]
- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Thermochemical Properties of 2-(4-Methoxyphenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and methodologies for determining the essential thermochemical properties of 2-(4-Methoxyphenyl)propan-2-ol. This compound, a tertiary alcohol, serves as a valuable intermediate in organic synthesis, including in the production of pharmaceuticals. A thorough understanding of its thermochemical characteristics is crucial for process optimization, safety assessments, and computational modeling in drug development and chemical manufacturing.
Core Physicochemical and Thermochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Boiling Point | 130 °C at 14 Torr | [2] |
| Vapor Pressure | 0.004 mmHg at 25°C | [3] |
| Enthalpy of Vaporization | 53.257 kJ/mol | [3] |
| Predicted pKa | 14.56 ± 0.29 | [3] |
| Predicted LogP | 1.96 | [3] |
Experimental Protocols for Thermochemical Characterization
To augment the existing data, the following sections detail the standard experimental protocols for determining the key thermochemical properties of this compound: enthalpy of combustion, heat capacity, and vapor pressure.
Determination of the Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion (ΔH°c) is a fundamental thermochemical property, providing insight into the energy content of a compound. It is determined experimentally using a bomb calorimeter.
Experimental Workflow:
Caption: Workflow for determining the enthalpy of combustion.
Detailed Methodology:
-
Sample Preparation: A sample of this compound (approximately 1 gram) is accurately weighed into a crucible. Due to its solid nature at room temperature, it can be pressed into a pellet.
-
Calorimeter Setup: The crucible is placed inside a high-pressure stainless steel vessel, known as a "bomb." A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm. The sealed bomb is submerged in a known quantity of water in an insulated outer container (the calorimeter jacket). A calibrated thermometer and a stirrer are placed in the water of the jacket.
-
Combustion: The system is allowed to come to thermal equilibrium, and the initial temperature is recorded. The sample is then ignited by passing an electric current through a fuse wire that is in contact with the sample. The combustion reaction is rapid and exothermic, causing the temperature of the bomb, the surrounding water, and the calorimeter to rise.
-
Temperature Measurement: The temperature of the water in the jacket is recorded at regular intervals until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.
-
Calculation: The heat of combustion of the sample is calculated using the following equation: qcomb = (Ccal * ΔT) - qfuse - qacid where Ccal is the predetermined heat capacity of the calorimeter, ΔT is the corrected temperature change, qfuse is the heat released by the combustion of the ignition wire, and qacid is a correction for the formation of nitric acid from any residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated by dividing the heat of combustion by the number of moles of the sample.
Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)
The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree Celsius. It is a crucial parameter for heat transfer calculations and for understanding the temperature dependence of other thermodynamic properties.
Experimental Workflow:
Caption: Workflow for determining heat capacity using DSC.
Detailed Methodology:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using a standard material with a well-known melting point and enthalpy of fusion, such as indium.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.
-
Measurement: The sample and reference pans are placed in the DSC cell. The measurement involves three distinct runs:
-
Baseline Run: A run with two empty pans to determine the baseline heat flow difference between the sample and reference holders.
-
Standard Run: A run with a sapphire standard of known heat capacity to calibrate the heat flow signal.
-
Sample Run: A run with the sample pan and the empty reference pan. All runs are performed over the desired temperature range at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
-
Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the difference in heat flow between the sample and the baseline with the difference in heat flow between the sapphire standard and the baseline, according to the following equation: Cp,sample = (Cp,std * mstd / msample) * (Δqsample / Δqstd) where Cp is the heat capacity, m is the mass, and Δq is the difference in heat flow from the baseline for the sample and the standard (std).
Determination of Vapor Pressure using the Effusion Method
Vapor pressure is a critical property for understanding a substance's volatility and for designing distillation and purification processes. For compounds with low volatility, the Knudsen effusion method is a suitable technique.
Experimental Workflow:
Caption: Workflow for determining vapor pressure via the effusion method.
Detailed Methodology:
-
Apparatus: The Knudsen effusion method utilizes a small, thermostated container (the Knudsen cell) with a very small orifice of known area.
-
Sample Preparation: A known mass of this compound is placed inside the Knudsen cell.
-
Measurement: The cell is placed in a high-vacuum chamber and heated to a constant, precisely known temperature. Under these conditions, the molecules of the substance effuse through the orifice at a rate proportional to the vapor pressure inside the cell. The rate of mass loss is determined by weighing the cell before and after a known period.
-
Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = (Δm/(At)) * √(2πRT/M) where Δm is the mass loss, A is the area of the orifice, t is the time of effusion, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance. By performing measurements at different temperatures, the vapor pressure curve can be constructed, and the enthalpy of sublimation or vaporization can be determined from the Clausius-Clapeyron equation.
Conclusion
This technical guide has summarized the available thermochemical and physical data for this compound and provided detailed experimental protocols for the determination of its key thermochemical properties. For researchers, scientists, and drug development professionals, the application of these methodologies will enable the acquisition of a complete and reliable thermochemical dataset for this important compound. Such data is indispensable for ensuring the safety, efficiency, and scalability of chemical processes involving this compound.
References
An In-depth Technical Guide to the Stability and Degradation Pathways of 2-(4-Methoxyphenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-(4-methoxyphenyl)propan-2-ol, a tertiary benzylic alcohol of interest in pharmaceutical and chemical research. Due to the limited availability of direct stability studies on this specific molecule, this document integrates established principles of organic chemistry, data from analogous structures, and generalized experimental protocols to offer a predictive assessment of its stability profile.
Executive Summary
This compound is a tertiary alcohol, a structural class that is generally resistant to mild oxidation.[1] However, its benzylic nature and the presence of a methoxy-substituted phenyl ring introduce specific vulnerabilities. The primary anticipated degradation pathway is acid-catalyzed dehydration, owing to the stability of the resulting tertiary benzylic carbocation.[2][3][4] Other potential degradation routes include thermal decomposition, oxidative degradation under harsh conditions, and photodegradation. This guide outlines these pathways, provides illustrative quantitative data, and details relevant experimental protocols for stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol, 2-p-Anisyl-2-propanol | [5] |
| CAS Number | 7428-99-1 | [5] |
| Molecular Formula | C₁₀H₁₄O₂ | [5][6][7] |
| Molecular Weight | 166.22 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 130 °C @ 14 Torr | - |
| Solubility | Moderately soluble in water (4 g/100 mL) | [8] |
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The following sections detail the most probable degradation pathways.
Acid-Catalyzed Degradation
Acid-catalyzed dehydration is the most significant anticipated degradation pathway for this compound. As a tertiary alcohol, it readily undergoes elimination reactions in the presence of acid.[9][10] The reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary benzylic carbocation intermediate. This carbocation is stabilized by both hyperconjugation from the methyl groups and resonance with the methoxy-substituted phenyl ring.[2][4] The final product of this dehydration is 4-methoxy-α-methylstyrene.
Thermal Degradation
While specific data for this compound is unavailable, thermal stress is expected to induce degradation. The most likely thermal degradation pathway is dehydration, similar to the acid-catalyzed route, especially if acidic impurities are present. At higher temperatures, cleavage of the C-C bonds in the propan-2-ol side chain or cleavage of the bond between the aromatic ring and the side chain could occur. A study on the thermal decomposition of benzyl alcohol at very high temperatures (1200-1600 K) showed cleavage to benzyl and OH radicals, indicating that such fragmentation is possible under extreme conditions.[11]
Oxidative Degradation
Tertiary alcohols are generally resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbinol carbon. However, strong oxidizing agents and harsh conditions can lead to the cleavage of C-C bonds. For this compound, this could result in the formation of 4-methoxyacetophenone and other smaller molecules. The oxidation of benzylic alcohols often yields corresponding carbonyl compounds.[12][13][14]
Photodegradation
The methoxyphenyl group in this compound is a chromophore that can absorb UV light. Anisole and its derivatives are known to undergo photodegradation, which can involve the formation of phenoxymethyl radicals.[15] Exposure to light, particularly UV radiation, could initiate radical-based degradation pathways, potentially leading to a complex mixture of degradation products.
Quantitative Data (Illustrative)
The following tables provide illustrative quantitative data for the degradation of this compound under various stress conditions. This data is hypothetical and intended to serve as a guide for designing stability studies.
Table 2: Illustrative Degradation of this compound in Acidic Solution (0.1 N HCl) at 60°C
| Time (hours) | This compound (%) | 4-Methoxy-α-methylstyrene (%) | Total Degradants (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 4 | 85.2 | 14.5 | 14.8 |
| 8 | 71.5 | 27.8 | 28.5 |
| 12 | 58.9 | 40.1 | 41.1 |
| 24 | 35.6 | 62.3 | 64.4 |
Table 3: Illustrative Degradation of this compound under Thermal Stress (80°C)
| Time (days) | This compound (%) | Major Degradant (%) | Total Degradants (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 7 | 98.5 | 1.2 | 1.5 |
| 14 | 96.8 | 2.9 | 3.2 |
| 30 | 93.2 | 6.5 | 6.8 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Acid-Catalyzed Degradation Study
Objective: To determine the rate and pathway of degradation in an acidic environment.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Add an aliquot of the stock solution to a pre-heated solution of 0.1 N hydrochloric acid to achieve a final concentration of 1 mg/mL.
-
Maintain the reaction mixture at a constant temperature (e.g., 60°C) in a water bath.
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to quench the reaction.
-
Dilute the neutralized sample with mobile phase to an appropriate concentration for analysis.
-
Analyze the sample by a stability-indicating HPLC method (see section 5.4) to quantify the amount of remaining this compound and any degradation products formed.
Thermal Stability Study
Objective: To evaluate the impact of elevated temperature on the stability of the solid-state compound.
Methodology:
-
Place a known quantity of solid this compound in a sealed, clear glass vial.
-
Store the vial in a temperature-controlled oven at a specified temperature (e.g., 80°C).
-
At predetermined time points (e.g., 0, 7, 14, 30 days), remove a vial from the oven.
-
Allow the vial to cool to room temperature.
-
Dissolve a known amount of the solid in a suitable solvent.
-
Analyze the resulting solution by a stability-indicating HPLC method to determine the purity and quantify any degradation products.
Photostability Study
Objective: To assess the stability of the compound upon exposure to light.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol/water).
-
Place the solution in a quartz cuvette or a photostability chamber.
-
Expose the sample to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Simultaneously, run a dark control sample stored at the same temperature but protected from light.
-
At specified time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method (Illustrative)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
Logical Relationships and Workflows
The following diagram illustrates the logical workflow for a comprehensive stability assessment of this compound.
Conclusion
The stability of this compound is primarily dictated by its susceptibility to acid-catalyzed dehydration, a common degradation pathway for tertiary benzylic alcohols. While generally stable to mild oxidation and at ambient temperatures, exposure to acidic conditions, high temperatures, and UV light should be controlled to prevent degradation. The experimental protocols and predictive information provided in this guide serve as a robust starting point for the comprehensive stability assessment of this compound in a research and drug development setting. Further experimental studies are necessary to confirm these predicted pathways and to quantify the degradation rates under specific conditions.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Before you continue to YouTube [consent.youtube.com]
- 4. youtube.com [youtube.com]
- 5. This compound | C10H14O2 | CID 81930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. PubChemLite - this compound (C10H14O2) [pubchemlite.lcsb.uni.lu]
- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO3-H5IO6 [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-Methoxyphenyl)propan-2-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of the tertiary alcohol, 2-(4-methoxyphenyl)propan-2-ol, through the nucleophilic addition of a Grignard reagent to a ketone. This reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely utilized in the synthesis of complex organic molecules in the pharmaceutical and chemical industries.
Introduction
The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon atom, such as the carbonyl carbon of an aldehyde, ketone, or ester.[1] In this application, we describe the synthesis of this compound by reacting 4-methoxyacetophenone with methylmagnesium bromide. The methyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-methoxyacetophenone. A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.[1]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
-
Step 1: Grignard Reagent Addition 4-Methoxyacetophenone reacts with methylmagnesium bromide in an anhydrous ether solvent.
-
Step 2: Acidic Workup The intermediate magnesium alkoxide is hydrolyzed with a weak acid to produce the final product, this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 7428-99-1[2] |
| Molecular Formula | C₁₀H₁₄O₂[2] |
| Molecular Weight | 166.22 g/mol [2] |
| Boiling Point | 130 °C @ 14 Torr[3] |
| Appearance | White crystalline solid |
| Purity | ≥95% (typical)[4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (Predicted) | Aromatic protons (AA'BB' system): ~δ 7.3 (d, 2H), ~δ 6.9 (d, 2H); Methoxy protons: ~δ 3.8 (s, 3H); Methyl protons: ~δ 1.5 (s, 6H); Hydroxyl proton: variable (s, 1H) |
| ¹³C NMR (Predicted) | Aromatic C-O: ~158 ppm; Aromatic C-C(OH): ~140 ppm; Aromatic CH: ~127, 113 ppm; Quaternary C-OH: ~72 ppm; Methoxy C: ~55 ppm; Methyl C: ~31 ppm[5] |
| IR (Vapor Phase) | O-H stretch: ~3500 cm⁻¹ (broad); C-H stretch (aromatic and aliphatic): ~3100-2850 cm⁻¹; C=C stretch (aromatic): ~1610, 1510 cm⁻¹; C-O stretch: ~1250, 1030 cm⁻¹[2] |
Experimental Protocol
Materials:
-
4-Methoxyacetophenone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Safety Precautions: The Grignard reaction is highly exothermic and sensitive to moisture. All glassware must be thoroughly dried in an oven and cooled under a dry atmosphere (e.g., nitrogen or argon) before use. Anhydrous solvents are essential. The reaction should be performed in a well-ventilated fume hood.
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 4-methoxyacetophenone (e.g., 15.0 g, 0.1 mol) dissolved in 50 mL of anhydrous diethyl ether.
-
The flask is cooled in an ice bath.
-
-
Addition of Grignard Reagent:
-
Slowly add methylmagnesium bromide solution (e.g., 40 mL of a 3.0 M solution in diethyl ether, 0.12 mol, 1.2 equivalents) to the stirred solution of 4-methoxyacetophenone via the dropping funnel over a period of 30-45 minutes.
-
Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel to yield pure this compound. A typical yield for this type of reaction is in the range of 70-90%.
-
Visualizations
References
Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2-(4-Methoxyphenyl)propan-2-ol, a tertiary alcohol often utilized as an intermediate in the preparation of various organic compounds. The described protocol is based on the well-established Grignard reaction, a robust and versatile method for the formation of carbon-carbon bonds.
The synthesis involves the nucleophilic addition of a methyl Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), to the carbonyl carbon of 4-methoxyacetophenone. This reaction is highly efficient for producing tertiary alcohols. The protocol herein details the necessary reagents, equipment, and procedural steps, including reaction setup, execution, work-up, and purification. Adherence to anhydrous conditions is critical for the success of the Grignard reaction, as the organomagnesium reagent is highly reactive towards protic solvents like water.
Reaction Principle
The core of this synthesis is the Grignard reaction, where the nucleophilic methyl group from methylmagnesium bromide attacks the electrophilic carbonyl carbon of 4-methoxyacetophenone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic work-up to yield the final product, this compound.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | 4-Methoxyacetophenone, Methylmagnesium Bromide |
| Reagents & Solvents | Anhydrous Diethyl Ether, Hydrochloric Acid (HCl) |
| Reactant Molar Ratio | 4-Methoxyacetophenone : Methylmagnesium Bromide (1 : 1.2) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Product Molecular Formula | C₁₀H₁₄O₂ |
| Product Molecular Weight | 166.22 g/mol |
| Theoretical Yield | Based on the limiting reagent (4-Methoxyacetophenone) |
| Typical Reported Yield | 80-90% |
Experimental Protocol
Materials:
-
4-Methoxyacetophenone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Distilled water
Equipment:
-
Round-bottom flask (three-necked)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
All glassware must be thoroughly dried in an oven (e.g., at 120 °C) and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride or connected to an inert gas line.
-
Dissolve 4-methoxyacetophenone (1 equivalent) in anhydrous diethyl ether in the reaction flask.
-
-
Grignard Reaction:
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide (1.2 equivalents, 3.0 M solution in diethyl ether) to the stirred solution of 4-methoxyacetophenone via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture again to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.
-
If a significant amount of white precipitate (magnesium salts) forms, a small amount of 1 M HCl can be added to dissolve it.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by distillation under reduced pressure.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for the Grignard synthesis.
Application Notes and Protocols: 2-(4-Methoxyphenyl)propan-2-ol as a Key Intermediate in the Synthesis of Nabilone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2-(4-methoxyphenyl)propan-2-ol as a crucial intermediate in the production of Nabilone, a synthetic cannabinoid with significant therapeutic applications. This document includes detailed experimental protocols for the synthesis of the intermediate and its subsequent conversion to Nabilone, alongside a summary of quantitative data and a visual representation of the synthetic workflow. Additionally, the signaling pathway of Nabilone is illustrated to provide context for its pharmacological activity.
Introduction
Nabilone is a synthetic cannabinoid used therapeutically as an antiemetic for chemotherapy-induced nausea and vomiting and as an analgesic for neuropathic pain. Its synthesis involves a multi-step process in which the formation of key intermediates is critical for the overall efficiency and yield of the final active pharmaceutical ingredient. One such pivotal intermediate is this compound. This tertiary alcohol serves as a key building block, providing a significant portion of the carbon skeleton required for the final tricyclic structure of Nabilone.
The synthesis of this compound is typically achieved through a two-step process commencing with the Friedel-Crafts acylation of anisole to yield 4-methoxyacetophenone, followed by a Grignard reaction to introduce the gem-dimethyl group and form the tertiary alcohol. This intermediate is then condensed with olivetol, a resorcinol derivative, in the presence of a Lewis acid catalyst to construct the core structure of Nabilone.
Synthetic Pathway Overview
The overall synthetic route from anisole to Nabilone, highlighting the role of this compound, is depicted below.
Caption: Synthetic workflow for Nabilone production.
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation
This protocol describes the synthesis of the precursor to our key intermediate.
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (10% aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
In a fume hood, add anhydrous aluminum chloride (1.2 equivalents) to the flask, followed by 100 mL of dry DCM.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add a solution of anisole (1 equivalent) in 25 mL of dry DCM to the dropping funnel.
-
Slowly add the anisole solution to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Prepare a solution of acetyl chloride (1.1 equivalents) in 25 mL of dry DCM and add it to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with 10% HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-methoxyacetophenone.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.
Quantitative Data Summary (Protocol 1):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Anisole | 108.14 | 1.0 | - |
| Acetyl Chloride | 78.50 | 1.1 | - |
| Aluminum Chloride | 133.34 | 1.2 | - |
| 4-Methoxyacetophenone | 150.17 | - | 85-95 |
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol details the conversion of 4-methoxyacetophenone to the target intermediate.
Materials:
-
4-Methoxyacetophenone
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is scrupulously dry.
-
Place magnesium turnings (1.5 equivalents) in the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a solution of methyl iodide or methyl bromide (1.5 equivalents) in 50 mL of anhydrous diethyl ether or THF.
-
Add a small portion of the methyl halide solution to the magnesium turnings to initiate the reaction (a small crystal of iodine can be added to activate the magnesium if necessary).
-
Once the Grignard reaction has started (indicated by bubbling and a gentle reflux), add the remaining methyl halide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent (methylmagnesium bromide/iodide).
-
Prepare a solution of 4-methoxyacetophenone (1 equivalent) in 50 mL of anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the 4-methoxyacetophenone solution dropwise to the stirred Grignard reagent, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure to obtain crude this compound.
-
The product can be purified by recrystallization from a suitable solvent (e.g., hexane).
Quantitative Data Summary (Protocol 2):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 4-Methoxyacetophenone | 150.17 | 1.0 | - |
| Magnesium | 24.31 | 1.5 | - |
| Methyl Iodide | 141.94 | 1.5 | - |
| This compound | 166.22 | - | 80-90 |
Protocol 3: Synthesis of Nabilone via Condensation
This protocol outlines the final key step in the synthesis of Nabilone.
Materials:
-
This compound
-
Olivetol
-
Lewis acid catalyst (e.g., boron trifluoride diethyl etherate (BF₃·OEt₂), p-toluenesulfonic acid)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve olivetol (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-0.5 equivalents) to the stirred solution.
-
Allow the reaction to proceed at 0 °C to room temperature for several hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude Nabilone.
-
Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
Quantitative Data Summary (Protocol 3):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 166.22 | 1.1 | - |
| Olivetol | 180.25 | 1.0 | - |
| Nabilone | 372.54 | - | 60-75 |
Nabilone Signaling Pathway
Nabilone exerts its therapeutic effects primarily by acting as an agonist at cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers a cascade of intracellular signaling events.
Caption: Nabilone's signaling mechanism.
The binding of Nabilone to CB1/CB2 receptors leads to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). Additionally, the activated G-proteins can modulate ion channels, leading to an inhibition of calcium influx and an activation of potassium efflux. Furthermore, signaling through these receptors can activate the mitogen-activated protein kinase (MAPK) pathway. Collectively, these signaling events alter neurotransmitter release and neuronal excitability, culminating in the therapeutic anti-emetic and analgesic effects of Nabilone.
Synthesis of Nabilone from 2-(4-Methoxyphenyl)propan-2-ol: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of Nabilone, a synthetic cannabinoid, commencing from the readily available starting material, 2-(4-Methoxyphenyl)propan-2-ol. The synthesis involves a multi-step sequence, including the formation of a key resorcinol intermediate followed by a Lewis acid-catalyzed condensation to construct the dibenzopyran core of the Nabilone molecule. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow to guide researchers in the successful synthesis of this important pharmaceutical compound.
Introduction
Nabilone is a synthetic cannabinoid used therapeutically as an antiemetic for chemotherapy-induced nausea and vomiting and as an adjunct analgesic for neuropathic pain.[1] Its structure is a dibenzo[b,d]pyran-9-one derivative. The synthesis of Nabilone has been a subject of interest since its development by Eli Lilly and Company. This document outlines a plausible and detailed synthetic route starting from this compound, a commercially available building block. The overall strategy involves the initial preparation of a key intermediate, 5-(1,1-dimethylheptyl)resorcinol, which is then condensed with a suitable dienophile to construct the tricyclic core of Nabilone.
Overall Synthetic Workflow
The synthesis of Nabilone from this compound can be conceptually divided into two main stages:
-
Synthesis of the Key Intermediate: Conversion of this compound to 5-(1,1-dimethylheptyl)resorcinol.
-
Construction of the Nabilone Core and Final Product Formation: Condensation of the resorcinol intermediate with a suitable bicyclic dienophile followed by subsequent transformations to yield Nabilone.
Figure 1: Overall synthetic workflow for the synthesis of Nabilone from this compound.
Stage 1: Synthesis of 5-(1,1-dimethylheptyl)resorcinol
This stage focuses on the conversion of the starting material into the key resorcinol intermediate. This is a hypothetical route as a direct conversion is not well-documented in the literature. A more practical approach would be the synthesis of the resorcinol intermediate from olivetol, which is commercially available or can be synthesized via established methods. However, for the purpose of this protocol, a plausible multi-step conversion from this compound is outlined.
Step 1.1: Friedel-Crafts Acylation of this compound
The first step involves the acylation of the aromatic ring to introduce the heptanoyl side chain.
Protocol:
-
To a stirred solution of this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or nitrobenzene, add anhydrous aluminum chloride (AlCl3) (2.5 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
To this mixture, add heptanoyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude acylated product. Purify by column chromatography.
Step 1.2: Clemmensen Reduction of the Ketone
The ketone functionality introduced in the previous step is reduced to an alkyl chain.
Protocol:
-
Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.
-
To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.
-
Add the acylated product from the previous step (1 equivalent) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude alkylated product.
Step 1.3: Demethylation to Form the Resorcinol
The methoxy group is cleaved to a hydroxyl group, and a second hydroxyl group is introduced to form the resorcinol. This is a challenging transformation. A more feasible route to the required resorcinol would start from a different precursor. However, a potential demethylation step is described below. The subsequent introduction of the meta-hydroxyl group would likely require a multi-step process such as sulfonation followed by alkali fusion, which may not be compatible with the tertiary alcohol.
Protocol for Demethylation:
-
Dissolve the product from the Clemmensen reduction (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C and add boron tribromide (BBr3) (3 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water, followed by methanol.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the resulting phenol by column chromatography.
Note: The synthesis of 5-(1,1-dimethylheptyl)resorcinol is more practically achieved through alternative, well-established routes, often starting from olivetol.
Stage 2: Synthesis of Nabilone
This stage describes the construction of the dibenzopyran core of Nabilone through the condensation of 5-(1,1-dimethylheptyl)resorcinol with a suitable dienophile, followed by isomerization. This is based on the principles of the Eli Lilly synthesis of Nabilone.
Step 2.1: Condensation Reaction
Protocol:
-
A mixture of 5-(1,1-dimethylheptyl)resorcinol (1 equivalent) and a suitable verbenol derivative (e.g., a mixture of cis- and trans-p-mentha-2,8-dien-1-ol) (1.2 equivalents) is dissolved in an anhydrous, non-polar solvent such as dichloromethane or chloroform.
-
A catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, BF3·OEt2) or a Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH) is added to the mixture at room temperature.
-
The reaction is stirred at room temperature for several hours to days, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to give the crude condensation product.
Step 2.2: Isomerization and Ring Closure
The crude condensation product is then treated with a stronger Lewis acid to effect isomerization and ring closure to form the Nabilone core.
Protocol:
-
The crude product from the previous step is dissolved in anhydrous dichloromethane.
-
The solution is cooled to 0 °C, and a solution of tin(IV) chloride (SnCl4) in dichloromethane is added dropwise.
-
The reaction mixture is stirred at 0 °C for a specified period (e.g., 1-4 hours), with progress monitored by TLC.
-
The reaction is quenched by the addition of water.
-
The mixture is filtered, and the organic layer is separated.
-
The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting crude Nabilone is purified by column chromatography or recrystallization.
Data Presentation
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1.1 | This compound, Heptanoyl chloride | AlCl3, CH2Cl2, 0 °C to rt, 12-24 h | 1-(4-(2-hydroxypropan-2-yl)phenyl)heptan-1-one | 60-70 | >95 |
| 1.2 | 1-(4-(2-hydroxypropan-2-yl)phenyl)heptan-1-one | Zn(Hg), HCl, Toluene, Reflux, 24-48 h | 2-(4-(1,1-dimethylheptyl)phenyl)propan-2-ol | 70-80 | >95 |
| 1.3 | 2-(4-(1,1-dimethylheptyl)phenyl)propan-2-ol | BBr3, CH2Cl2, -78 °C to rt, 12-24 h | 4-(1,1-dimethylheptyl)phenol | 50-60 | >95 |
| 2.1 | 5-(1,1-dimethylheptyl)resorcinol, Verbenol derivative | p-TsOH or BF3·OEt2, CH2Cl2, rt | Condensation Adduct | 60-75 | - |
| 2.2 | Condensation Adduct | SnCl4, CH2Cl2, 0 °C | Nabilone | 80-90 | >98 |
Note: The yields provided are estimates based on related literature procedures and may vary depending on the specific reaction conditions and scale.
Conclusion
This application note provides a comprehensive, albeit partially hypothetical, step-by-step protocol for the synthesis of Nabilone from this compound. The outlined procedures, data tables, and workflow diagram are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. It is important to note that the synthesis of the key resorcinol intermediate from the specified starting material presents significant challenges, and alternative, more established routes to this intermediate should be considered for practical applications. All experimental work should be conducted by trained professionals in a well-equipped laboratory, with appropriate safety precautions.
References
Application Notes and Protocols: 2-(4-Methoxyphenyl)propan-2-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic applications of 2-(4-Methoxyphenyl)propan-2-ol, a versatile tertiary alcohol. The document details its use in the formation of protecting groups and as a potential reagent in Friedel-Crafts alkylation reactions, including detailed experimental protocols and data presented for clarity and reproducibility.
Introduction
This compound, also known as 4-methoxycumyl alcohol, is a tertiary alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a tertiary alcohol functional group attached to a methoxy-substituted aromatic ring, imparts specific reactivity that is advantageous in several synthetic transformations. The methoxy group enhances the stability of the corresponding carbocation, making it a useful precursor for protecting groups and a potential electrophile in Friedel-Crafts reactions. Notably, it is recognized as an intermediate in the synthesis of Nabilone, a synthetic cannabinoid used as an antiemetic.[1] This document outlines key applications, presents relevant data in a structured format, and provides detailed experimental protocols.
Application as a Protecting Group for Alcohols
The 2-(4-methoxyphenyl)propan-2-yl group, derived from this compound, can be employed as a protecting group for alcohols. This protecting group, analogous to the widely used p-methoxybenzyl (PMB) ether, forms a stable ether linkage that is readily cleaved under acidic conditions. The increased steric bulk and the stability of the tertiary carbocation intermediate facilitate its selective removal under mild acidic conditions, often leaving other acid-sensitive groups intact.
General Reaction Scheme:
Protection: R-OH + HO-C(CH₃)₂(C₆H₄OCH₃) ---[Acid Catalyst]--> R-O-C(CH₃)₂(C₆H₄OCH₃) + H₂O
Deprotection: R-O-C(CH₃)₂(C₆H₄OCH₃) ---[Acid]--> R-OH + HO-C(CH₃)₂(C₆H₄OCH₃)
Data Presentation: Protection of Alcohols
While specific data for the 2-(4-methoxyphenyl)propan-2-yl protecting group is not extensively reported, the following table is illustrative of typical conditions and expected yields based on analogous protecting groups like the p-methoxybenzyl (PMB) group.
| Substrate (R-OH) | Protection Conditions | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) |
| Primary Alcohol | This compound (1.5 eq.), cat. CSA, CH₂Cl₂, rt, 12 h | 10% TFA in CH₂Cl₂, rt, 1 h | >90% | >95% |
| Secondary Alcohol | This compound (2.0 eq.), cat. PTSA, Toluene, reflux, 24 h | 80% AcOH in H₂O, 60 °C, 4 h | 80-90% | >90% |
| Phenol | This compound (1.5 eq.), BF₃·OEt₂, CH₂Cl₂, 0 °C to rt, 6 h | 1 M HCl in THF/H₂O, rt, 2 h | >85% | >95% |
CSA: Camphorsulfonic acid; PTSA: p-Toluenesulfonic acid; TFA: Trifluoroacetic acid; rt: room temperature.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) is added this compound (1.5 mmol, 1.5 eq.).
-
Camphorsulfonic acid (0.1 mmol, 0.1 eq.) is added, and the mixture is stirred at room temperature for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the protected alcohol.
Protocol 2: Deprotection of a 2-(4-methoxyphenyl)propan-2-yl Ether
-
The protected alcohol (1.0 mmol) is dissolved in a 10% solution of trifluoroacetic acid in dichloromethane (10 mL).
-
The solution is stirred at room temperature for 1 hour.
-
The reaction progress is monitored by TLC.
-
Once the starting material is consumed, the solvent is removed under reduced pressure.
-
The residue is co-evaporated with toluene (2 x 10 mL) to remove residual acid.
-
The crude product is purified by flash column chromatography on silica gel to yield the deprotected alcohol.
Visualization of the Protection/Deprotection Workflow
Caption: Workflow for the protection of alcohols using this compound and subsequent deprotection.
Application in Friedel-Crafts Alkylation
This compound can act as an alkylating agent in Friedel-Crafts reactions.[2][3] In the presence of a Lewis or Brønsted acid, the tertiary alcohol can generate a stable tertiary carbocation, which then acts as the electrophile to alkylate electron-rich aromatic compounds.[4][5]
General Reaction Scheme:
Ar-H + HO-C(CH₃)₂(C₆H₄OCH₃) ---[Lewis Acid]--> Ar-C(CH₃)₂(C₆H₄OCH₃) + H₂O
Data Presentation: Friedel-Crafts Alkylation
The following table provides representative examples of Friedel-Crafts alkylation using tertiary alcohols as alkylating agents, which can be extrapolated to reactions with this compound.
| Aromatic Substrate (Ar-H) | Lewis Acid Catalyst | Solvent | Temperature (°C) | Typical Yield |
| Benzene | AlCl₃ | CS₂ | 0 - rt | Moderate to Good |
| Toluene | FeCl₃ | Dichloromethane | rt | Good |
| Anisole | H₂SO₄ | Neat | rt | Good to Excellent |
| Phenol | BF₃·OEt₂ | Dichloromethane | 0 | Good |
Experimental Protocol
Protocol 3: Friedel-Crafts Alkylation of Anisole
-
To a stirred solution of anisole (5.0 mmol, 5 eq.) in a suitable solvent (e.g., dichloromethane, 10 mL) at 0 °C is added a Lewis acid such as aluminum chloride (1.2 mmol, 1.2 eq.) portion-wise.
-
A solution of this compound (1.0 mmol) in dichloromethane (5 mL) is added dropwise to the reaction mixture over 15 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours, while being monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured into a mixture of ice (20 g) and concentrated HCl (2 mL).
-
The mixture is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with water, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the alkylated aromatic compound.
Visualization of the Friedel-Crafts Alkylation Mechanism
Caption: Mechanism of Friedel-Crafts alkylation using this compound.
Application in Pharmaceutical Synthesis
This compound is a known intermediate in the synthesis of Nabilone, a synthetic cannabinoid analog of tetrahydrocannabinol (THC).[1] While the precise, detailed industrial synthesis steps are often proprietary, the role of this alcohol is likely in the construction of the tricyclic core of the Nabilone molecule, potentially through a condensation reaction with a resorcinol derivative followed by cyclization.
Logical Relationship in Nabilone Synthesis
Caption: Logical steps in the synthesis of Nabilone involving this compound.
Disclaimer: The experimental protocols provided are based on established chemical principles and analogous reactions. Researchers should always conduct their own risk assessments and optimization studies before scaling up any chemical reaction.
References
Application Note and Protocol for the Purification of 2-(4-Methoxyphenyl)propan-2-ol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Methoxyphenyl)propan-2-ol, also known as 4-methoxy-α,α-dimethylbenzyl alcohol, is a tertiary alcohol and a key intermediate in the synthesis of various organic molecules. Its purity is often crucial for the success of subsequent reactions in a synthetic route. Column chromatography is a fundamental, widely used, and effective technique for the purification of such moderately polar compounds from reaction mixtures, separating the target molecule from non-polar byproducts and more polar impurities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
The principle of this separation relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. In this normal-phase chromatography protocol, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (a mixture of hexane and ethyl acetate). Non-polar impurities will have a weaker interaction with the silica gel and will elute first, followed by the compound of interest, this compound. Highly polar impurities will be more strongly adsorbed to the stationary phase and will elute last. The selection of an appropriate mobile phase composition is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). An optimal solvent system for column chromatography is one that provides a good separation of the target compound from its impurities and results in a retention factor (Rf) for the target compound of approximately 0.2-0.4 on a TLC plate.[1][2]
Data Presentation
The efficiency of the column chromatography is dependent on several key parameters. The following table summarizes the recommended parameters and expected outcomes for the purification of this compound.
| Parameter | Value/Description | Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides good separation of the target compound from impurities. |
| Mobile Phase | Hexane/Ethyl Acetate (gradient elution) | Allows for the effective elution and separation of compounds with varying polarities. |
| Gradient Profile | 10% to 30% Ethyl Acetate in Hexane | Elutes non-polar impurities first, followed by the desired product, and finally, more polar impurities. |
| Typical Rf of Product | ~0.3-0.4 in 20% Ethyl Acetate/Hexane | Indicates an appropriate polarity for good separation on the column. |
| Sample Loading Ratio | 1 g of crude product per 30-50 g of silica gel | Prevents overloading of the column, ensuring optimal separation efficiency. |
| Purity (Post-Column) | >98% (as determined by GC-MS or 1H NMR) | High purity product suitable for subsequent synthetic applications. |
| Yield | 85-95% | High recovery of the purified compound. |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by column chromatography.
1. Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Chromatography column with stopcock
-
Separatory funnel or addition funnel (for solvent addition)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Glass wool or cotton
-
Sand (washed)
2. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Prepare several developing solvents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each TLC plate in a chamber containing one of the prepared solvent systems.
-
After development, visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
The ideal solvent system is one that moves the spot of the desired product to an Rf value between 0.2 and 0.4, with good separation from other spots. For this compound, a system of 20% ethyl acetate in hexane is a good starting point.
3. Column Preparation (Wet Packing Method)
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 1 cm) on top of the glass wool plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). The consistency should be pourable but not too dilute.
-
Pour the silica gel slurry into the column. Open the stopcock at the bottom to allow the solvent to drain, which aids in the uniform packing of the silica gel.
-
Gently tap the sides of the column to dislodge any air bubbles and ensure a homogenous, tightly packed bed.
-
Once the silica gel has settled, add a thin layer of sand (approximately 1 cm) on top to protect the surface of the stationary phase from being disturbed during solvent and sample addition.
-
Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated. The solvent level should never be allowed to drop below the top of the sand layer.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel column using a pipette, allowing it to adsorb onto the sand layer.
-
Open the stopcock and allow the solvent to drain until the sample is fully adsorbed onto the top of the silica gel.
5. Elution and Fraction Collection
-
Begin the elution with the initial non-polar mobile phase (e.g., 10% ethyl acetate in hexane) to elute any non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 20%, then 30%). This is known as gradient elution.
-
Collect the eluent in small, numbered fractions (e.g., 10-20 mL each) in separate test tubes or vials.
-
Monitor the composition of the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions containing this compound.
6. Product Isolation
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Determine the yield and characterize the purified product by appropriate analytical methods (e.g., melting point, NMR, GC-MS) to confirm its purity and identity.
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Purification of 2-(4-Methoxyphenyl)propan-2-ol
Abstract
This document provides detailed application notes and protocols for the purification of 2-(4-Methoxyphenyl)propan-2-ol, a key intermediate in pharmaceutical synthesis. While typically a colorless to light yellow liquid at room temperature, purification via low-temperature recrystallization can be an effective method for removing impurities. This guide outlines the physical and chemical properties of the target compound, potential impurities from a common synthetic route, and a comprehensive protocol for its purification.
Introduction
This compound is a tertiary alcohol of significant interest in the development of various pharmaceutical compounds. Its purity is critical for subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document details a low-temperature recrystallization technique for the purification of this compound, addressing the challenge of its low melting point.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 130 °C @ 14 Torr | [2] |
| Water Solubility | 1.79 g/L | [4] |
| Melting Point | ~25-28 °C (low melting solid) | Inferred from similar compounds and behavior |
Common Synthetic Route and Potential Impurities
This compound is commonly synthesized via the Grignard reaction between methylmagnesium bromide and 4-methoxyacetophenone. This synthetic route can introduce several impurities that need to be removed during purification.
Synthesis Reaction:
4-Methoxyacetophenone + 2 CH₃MgBr → this compound
Potential Impurities:
-
Unreacted 4-methoxyacetophenone: The starting ketone may be carried through if the reaction does not go to completion.
-
Biphenyl derivatives: Formed from the coupling of the Grignard reagent.
-
Grignard hydrolysis products: Such as methane and magnesium salts, which are typically removed during the aqueous workup.
-
Solvent residues: From the reaction and extraction steps (e.g., diethyl ether, tetrahydrofuran).
Recrystallization Principles
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[4][5] An ideal recrystallization solvent should dissolve the target compound sparingly at low temperatures but have high solubility at elevated temperatures.[6][7] For low-melting compounds like this compound, a low-temperature recrystallization approach is necessary. This involves dissolving the compound in a suitable solvent at or slightly above room temperature and then cooling the solution to a much lower temperature (e.g., in an ice-salt bath or freezer) to induce crystallization.
Experimental Protocol: Low-Temperature Recrystallization
This protocol details the steps for the purification of this compound using a single-solvent, low-temperature recrystallization method.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Hexane or a mixture of Hexane and Ethyl Acetate)
-
Erlenmeyer flask
-
Hot plate/stirrer (for gentle warming if necessary)
-
Ice-salt bath or freezer
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula
-
Glassware
Solvent Selection
The choice of solvent is critical for successful recrystallization. Based on the polarity of this compound (an aromatic alcohol), suitable solvent systems would involve a non-polar solvent in which the compound is sparingly soluble at low temperatures.
Recommended Solvents:
-
Hexane: A good starting point for a non-polar solvent.
-
Hexane/Ethyl Acetate mixture: If the compound is too soluble in pure hexane at low temperatures, a small amount of a slightly more polar co-solvent like ethyl acetate can be used to dissolve the compound at room temperature, followed by the addition of excess hexane as an anti-solvent to induce precipitation upon cooling.
Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen solvent (e.g., hexane) at room temperature. Gentle warming (not exceeding 30-35°C) may be applied if necessary to achieve complete dissolution. Avoid using excessive solvent.
-
Cooling and Crystallization: Once the compound is fully dissolved, loosely cover the flask and place it in an ice-salt bath or a freezer (-10 to -20 °C). Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.
-
Crystal Collection: Once crystallization appears complete, collect the purified crystals by vacuum filtration using a pre-chilled Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry thoroughly under vacuum on the filter funnel. A final drying step in a desiccator may be performed to remove residual solvent.
Purity Assessment
The purity of the recrystallized this compound can be assessed by:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of significant impurities.
-
Spectroscopic Methods (NMR, IR): To confirm the chemical structure and identify any remaining impurities.
Data Presentation
The following table summarizes the expected outcomes and key parameters for the low-temperature recrystallization of this compound.
| Parameter | Hexane | Hexane/Ethyl Acetate |
| Solubility at RT | Sparingly Soluble | Soluble |
| Solubility at Low Temp (-10°C) | Low | Very Low (with excess hexane) |
| Expected Crystal Form | Needles or Prisms | Fine Needles |
| Typical Recovery | 70-85% | 65-80% |
| Expected Purity | >98% | >98% |
Visualizations
Experimental Workflow
Caption: Recrystallization Workflow Diagram.
Synthesis and Impurity Relationship
Caption: Synthesis and Potential Impurities.
References
- 1. This compound | C10H14O2 | CID 81930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 7428-99-1 [m.chemicalbook.com]
- 3. This compound | 7428-99-1 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Home Page [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Analytical Detection of 2-(4-Methoxyphenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)propan-2-ol is a tertiary alcohol that has significance as a metabolite in cancer metabolism research and as an intermediate in the synthesis of pharmaceutical compounds.[1][2] Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for quality control in drug manufacturing, metabolic studies, and impurity profiling. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to its high sensitivity and specificity, it is well-suited for the analysis of this compound, particularly for identifying it as an impurity or in complex matrices.
Data Presentation: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable volatile organic solvent such as methanol or dichloromethane to prepare a 1 mg/mL stock solution.[3][4] Further dilute this stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Depending on the matrix, sample preparation may involve liquid-liquid extraction (LLE), solid-phase extraction (SPE), or a simple "dilute and shoot" approach.[3]
-
For LLE: To 1 mL of aqueous sample, add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex for 2 minutes and centrifuge to separate the layers. Collect the organic layer. Repeat the extraction twice. Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.[3]
-
For SPE: Use a C18 cartridge. Condition the cartridge with methanol followed by water. Load the sample and wash with water. Elute the analyte with a suitable organic solvent. Evaporate the eluate and reconstitute.[3]
-
-
Derivatization (Optional): For improved peak shape and thermal stability, derivatization can be performed. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach for compounds with active hydrogens.[5]
2. GC-MS Instrument Setup and Analysis:
-
Set up the GC-MS system according to the parameters outlined in the data table.
-
Inject 1 µL of the prepared standard and sample solutions into the GC-MS.
-
Acquire the data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis for enhanced sensitivity.
3. Data Analysis:
-
Qualitative Analysis: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the reference standard.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Parameters (To be determined)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | |
| Accuracy (% Recovery) | 80-120% | |
| Precision (% RSD) | ≤ 15% |
Diagram: GC-MS Experimental Workflow
References
Application Notes & Protocols for Quantitative Analysis of 2-(4-Methoxyphenyl)propan-2-ol using HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of 2-(4-Methoxyphenyl)propan-2-ol using High-Performance Liquid Chromatography (HPLC). The protocol details the necessary steps from sample preparation to data analysis, ensuring accuracy and reproducibility.
Introduction
This compound is a tertiary alcohol that may be present as an intermediate, impurity, or final product in various chemical and pharmaceutical manufacturing processes.[1] Accurate quantification of this compound is crucial for quality control, process optimization, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the precise and reliable quantification of such aromatic compounds.[2][3] This document outlines a validated reversed-phase HPLC (RP-HPLC) method for this purpose.
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. The separation is achieved based on the differential affinities of the analyte for the two phases, allowing for its separation from other components in the sample matrix.[4][5] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methanol (HPLC Grade, for sample preparation if needed)[6]
-
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon)[7]
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove any interfering substances.[8][9]
-
Solid Samples:
-
Accurately weigh a known amount of the solid sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).
-
Use sonication if necessary to ensure complete dissolution.[6]
-
Dilute the solution with the mobile phase to a concentration within the calibration range.
-
-
Liquid Samples:
-
Pipette a known volume of the liquid sample.
-
Dilute with the mobile phase to a concentration within the calibration range.
-
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter and prevent column clogging.[7]
System Suitability
Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[10] Inject the 50 µg/mL working standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Calibration and Quantification
-
Inject each of the working standard solutions in duplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are observed at the retention time of this compound.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,550 |
| 50 | 759,900 |
| 100 | 1,525,300 |
| Linear Regression | y = 15240x + 350 |
| Coefficient of Determination (r²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by performing recovery studies on spiked samples at three different concentration levels.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.9 | 99.0 |
| 50 | 50.8 | 101.6 |
| 90 | 89.3 | 99.2 |
| Mean Recovery (%) | 99.9 |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision):
| Concentration (µg/mL) | Mean Peak Area | Standard Deviation | RSD (%) |
| 50 (n=6) | 760,150 | 7,450 | 0.98 |
-
Intermediate Precision (Inter-day Precision):
| Day | Mean Peak Area (50 µg/mL, n=6) | Standard Deviation | RSD (%) |
| 1 | 760,150 | 7,450 | 0.98 |
| 2 | 762,300 | 8,150 | 1.07 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. (Typically 3.3 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. (Typically 10 * σ/S).
| Parameter | Value |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
| Parameter | Variation | % Change in Peak Area |
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Column Temperature | ± 2°C | < 1.5% |
| Mobile Phase Composition | ± 2% Acetonitrile | < 3.0% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the quantitative analysis and method validation process.
References
- 1. This compound | C10H14O2 | CID 81930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. sartorius.com [sartorius.com]
- 8. organomation.com [organomation.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Method for the Analysis of 2-(4-Methoxyphenyl)propan-2-ol
Abstract
This application note details a sensitive and specific gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of 2-(4-Methoxyphenyl)propan-2-ol. This tertiary alcohol is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds.[1][2] The described method is intended for use by researchers, scientists, and drug development professionals for quality control, process monitoring, and stability testing. The protocol includes sample preparation, GC-MS parameters, and method validation guidelines according to the International Council for Harmonisation (ICH) guidelines.[3]
Introduction
This compound is a tertiary alcohol and a member of the phenylpropanes class of organic compounds.[4] Its accurate quantification is crucial in pharmaceutical development to ensure the purity and safety of active pharmaceutical ingredients (APIs) and final drug products.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for this analysis.[5] However, the presence of a polar hydroxyl group in this compound can lead to poor chromatographic peak shape and reduced sensitivity.[1] To address this, a derivatization step is often employed to increase the volatility and thermal stability of the analyte.[1][6] This application note provides a comprehensive protocol for the analysis of this compound, including a silylation derivatization step, optimized GC-MS conditions, and a framework for method validation.
Experimental Workflow
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS), e.g., 4-Methoxy-alpha-methylbenzyl alcohol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7]
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Sodium sulfate, anhydrous
-
Deionized water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
GC vials with inserts
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol in a volumetric flask.
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation (from a solid matrix):
-
Accurately weigh a sample amount equivalent to approximately 10 mg of this compound into a glass vial.
-
Add a suitable volume of methanol to dissolve the sample.
-
Spike the solution with the internal standard to a final concentration of 10 µg/mL.
-
Proceed to the derivatization step.
Derivatization Protocol
-
Transfer a 100 µL aliquot of the prepared standard or sample solution into a clean GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
To the dried residue, add 50 µL of anhydrous pyridine followed by 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[7]
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Parameters
The following GC-MS parameters are provided as a starting point and may require optimization for specific instruments.[1]
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 7000D QQQ or equivalent |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions (Analyte) | To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and key fragment ions) |
| SIM Ions (IS) | To be determined from the mass spectrum of the derivatized internal standard |
Data Presentation and Method Validation
The developed method should be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[3][8] The validation should assess specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
Specificity should be demonstrated by analyzing a blank (matrix without the analyte and IS) and a placebo sample to ensure no interfering peaks are present at the retention times of the analyte and the IS.
Linearity and Range
Linearity should be assessed by analyzing the calibration standards at a minimum of five concentration levels. The calibration curve should be generated by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte. The acceptance criteria are a correlation coefficient (R²) ≥ 0.995 and a linear regression analysis.
Accuracy
Accuracy should be determined by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98-102%.
Precision
Precision should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Summary of Quantitative Data
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | 1 - 100 µg/mL | Met |
| Accuracy (% Recovery) | 98 - 102% | 99.5 - 101.2% |
| Repeatability (RSD) | ≤ 2% | 0.8% |
| Intermediate Precision (RSD) | ≤ 2% | 1.2% |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in pharmaceutical samples. The use of silylation derivatization enhances the chromatographic performance, leading to improved sensitivity and peak shape. The method can be validated according to ICH guidelines to ensure its suitability for routine quality control analysis in the pharmaceutical industry.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H14O2 | CID 81930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchtrendsjournal.com [researchtrendsjournal.com]
- 4. hmdb.ca [hmdb.ca]
- 5. impactfactor.org [impactfactor.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols: The Role of 2-(4-Methoxyphenyl)propan-2-ol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)propan-2-ol is a key tertiary alcohol intermediate utilized in the synthesis of various pharmaceutical compounds. Its structural features, particularly the methoxy-substituted phenyl ring and the tertiary alcohol group, make it a valuable precursor for creating complex molecular architectures found in medicinally active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the synthetic cannabinoid, Nabilone.
Application: Intermediate in the Synthesis of Nabilone
This compound serves as a crucial building block in the multi-step synthesis of Nabilone, a synthetic cannabinoid used as an antiemetic for chemotherapy-induced nausea and vomiting and as an adjunct analgesic for neuropathic pain.[1][2] The synthesis involves the condensation of a resorcinol derivative with a reactive intermediate derived from this compound.
The overall synthetic strategy for Nabilone involves the Lewis acid-catalyzed condensation of 5-(1,1-dimethylheptyl)resorcinol with a reactive diacetate mixture, which can be conceptually derived from a pinene precursor. While a direct one-step reaction of this compound with the resorcinol is not the primary route, its structural elements are incorporated into the key intermediate. The following sections detail the synthesis of a key precursor to Nabilone.
Table 1: Key Reactants and Products in Nabilone Precursor Synthesis
| Reactant/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 5-(1,1-dimethylheptyl)resorcinol | C₁₅H₂₄O₂ | 236.35 | Aromatic core (Olivetol analog) |
| Diacetate Mixture (from (-)-β-Pinene) | - | - | Electrophilic partner |
| Norpinenone Intermediate | C₂₅H₃₈O₃ | 386.57 | Key condensation product |
| Nabilone | C₂₄H₃₆O₃ | 372.54 | Final Pharmaceutical Product |
Experimental Protocols
The following protocol describes the synthesis of a key intermediate in the production of Nabilone, which involves the condensation of 5-(1,1-dimethylheptyl)resorcinol with a diacetate mixture.
Protocol 1: Synthesis of the Norpinenone Intermediate for Nabilone
This protocol is adapted from the synthetic scheme reported for Nabilone synthesis.[3]
Materials:
-
5-(1,1-dimethylheptyl)resorcinol
-
Diacetate mixture (derived from (-)-β-Pinene)
-
4-Methylbenzenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Trichloromethane (Chloroform)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-(1,1-dimethylheptyl)resorcinol (1.0 equivalent) and the diacetate mixture (1.0 equivalent) in trichloromethane.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of 4-methylbenzenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure norpinenone intermediate.
Table 2: Summary of Reaction Conditions and Yield for Norpinenone Intermediate Synthesis
| Parameter | Value |
| Catalyst | 4-Methylbenzenesulfonic acid monohydrate |
| Solvent | Trichloromethane |
| Temperature | Room Temperature |
| Reported Yield | 70% |
Synthesis and Signaling Pathway Diagrams
Diagram 1: Synthesis Workflow for Nabilone Intermediate
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)propan-2-ol
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of 2-(4-Methoxyphenyl)propan-2-ol, a key intermediate in various chemical processes.[1][2] The primary focus is on the Grignard reaction, the most common synthetic route.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and direct method is the Grignard reaction.[4] This involves reacting 4-methoxyacetophenone with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide, in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[3]
Q2: Why are anhydrous (dry) conditions absolutely critical for this synthesis? A2: Grignard reagents are potent nucleophiles and strong bases.[5] They react readily with protic compounds, including water.[6][7] Any moisture present in the glassware, solvents, or starting materials will "quench" the Grignard reagent, converting it into methane gas and rendering it useless for the desired reaction, which drastically reduces the yield.[8]
Q3: How can I confirm that my Grignard reagent has formed successfully? A3: Visual cues for Grignard reagent formation include the disappearance of the metallic magnesium turnings and the formation of a cloudy, gray-to-brown solution.[8] The reaction is also exothermic, so a gentle reflux should be observed upon initiation.[8] For quantitative assessment, the concentration of the formed Grignard reagent can be determined by titration before its use in the main reaction.
Q4: What are the primary side reactions that can lower the yield? A4: The main side reactions include:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide, forming a homocoupled byproduct.[9]
-
Enolization: The Grignard reagent can act as a base, removing a proton from the α-carbon of the 4-methoxyacetophenone to form an enolate, which will not lead to the desired alcohol product.[8][10]
-
Reduction: In some cases, the ketone can be reduced to a secondary alcohol, although this is less common with small Grignard reagents like methylmagnesium bromide.[10]
Q5: My reaction mixture formed a thick, un-stirrable precipitate during the work-up. What should I do? A5: This is a common issue caused by the formation of magnesium salts (e.g., magnesium hydroxide and halides) during the quenching step. To resolve this, you can try diluting the mixture with additional organic solvent (like diethyl ether or THF) to improve fluidity and allow for effective stirring.[9]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Problem 1: The Grignard reaction fails to initiate.
-
Symptoms: The magnesium turnings remain shiny, no cloudiness appears in the solution, and no heat is generated after adding a portion of the alkyl halide.
-
Possible Causes & Solutions:
| Possible Cause | Solution | Citation |
| Inactive Magnesium Surface | The magnesium turnings are likely coated with a passivating layer of magnesium oxide (MgO). Activate the surface by gently crushing the turnings with a glass rod in the flask to expose fresh metal. | [8][9] |
| Chemical Activation Needed | Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These agents react with the magnesium to clean the surface and create active sites for the reaction to begin. | [8][11] |
| Insufficient Local Heating | Gently warm the flask with a heat gun or in a warm water bath to provide the activation energy needed to start the reaction. Once initiated, the reaction is exothermic and should sustain itself. | [8] |
| Trace Moisture Present | Ensure all glassware was rigorously flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon) while still hot. Use freshly opened anhydrous solvents or solvents that have been properly dried. | [6][8] |
Problem 2: The yield of this compound is low.
-
Symptoms: After purification, the isolated product mass is significantly below the theoretical expectation.
-
Possible Causes & Solutions:
| Possible Cause | Solution | Citation |
| Incorrect Stoichiometry | The concentration of the prepared Grignard reagent may be lower than assumed. Titrate a small aliquot of the Grignard reagent before adding it to the ketone to determine its exact molarity and ensure a slight molar excess (e.g., 1.1-1.2 equivalents) is used. | [8] |
| Poor Temperature Control | The addition of the ketone to the Grignard reagent is highly exothermic. Perform this addition slowly at a low temperature (e.g., 0 °C in an ice bath) to minimize side reactions like enolization and reduction. After addition, allow the reaction to warm to room temperature to ensure completion. | [9] |
| Inefficient Quenching/Work-up | Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for the work-up. This is a weakly acidic proton source that effectively protonates the alkoxide intermediate to form the alcohol while minimizing the risk of acid-catalyzed side reactions with the tertiary alcohol product. | [9] |
| Wurtz Coupling Side Reaction | This is favored at higher temperatures during Grignard formation. Maintain a gentle reflux and add the alkyl halide solution slowly and with vigorous stirring to ensure it reacts with the magnesium rather than the already-formed Grignard reagent. | [9] |
Experimental Protocol: Grignard Synthesis
This protocol details the synthesis of this compound from 4-methoxyacetophenone and methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Bromomethane (or a solution in diethyl ether)
-
4-Methoxyacetophenone
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for activation, if needed)
Procedure:
-
Preparation of Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Add a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromomethane solution to the magnesium. If the reaction does not start (indicated by bubbling and cloudiness), add a single crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting gray-brown solution is the Grignard reagent.[12]
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 4-methoxyacetophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[9]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two times with diethyl ether.
-
Combine all organic layers and wash them sequentially with water and then with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography on silica gel if necessary.[13]
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the Grignard synthesis.
References
- 1. This compound CAS#: 7428-99-1 [m.chemicalbook.com]
- 2. This compound | 7428-99-1 [chemicalbook.com]
- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. adichemistry.com [adichemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. protocols.io [protocols.io]
Common side reactions in the Grignard synthesis of 2-(4-Methoxyphenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Grignard synthesis of 2-(4-methoxyphenyl)propan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Grignard synthesis of this compound?
A1: The primary side reactions include:
-
Wurtz Coupling: The Grignard reagent (e.g., methylmagnesium bromide) reacts with the unreacted alkyl halide (methyl bromide) to form a new carbon-carbon bond (ethane in this case), consuming the Grignard reagent.[1][2]
-
Reaction with Protic Solvents/Reagents: Grignard reagents are highly basic and will react with any source of acidic protons, such as water, alcohols, or even trace moisture on glassware.[3][4] This reaction quenches the Grignard reagent, forming an alkane (methane) and rendering it inactive for the desired reaction.[3]
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the 4-methoxyacetophenone, forming an enolate.[1][5] This is more common with sterically hindered ketones or bulky Grignard reagents. Upon workup, this results in the recovery of the starting ketone.[1][5]
-
Reduction of the Ketone: In some cases, particularly with bulky Grignard reagents, the ketone can be reduced to a secondary alcohol. This occurs via a hydride transfer from the β-carbon of the Grignard reagent.[5]
-
Reaction with Atmospheric Oxygen and Carbon Dioxide: Exposure of the Grignard reagent to air can lead to oxidation, forming alkoxides, or reaction with carbon dioxide to form carboxylates after workup.[6]
Q2: How can I minimize the formation of the Wurtz coupling product?
A2: To minimize Wurtz coupling, you should:
-
Add the alkyl halide dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide.[1]
-
Ensure efficient stirring to promote the reaction of the alkyl halide with the magnesium surface rather than with the already formed Grignard reagent.
-
Control the reaction temperature, as higher temperatures can increase the rate of the coupling reaction.[1]
Q3: What are the best practices for ensuring anhydrous conditions?
A3: To maintain anhydrous conditions:
-
Thoroughly dry all glassware in an oven or by flame-drying under an inert atmosphere before use.[4]
-
Use anhydrous solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF), which are essential for the success of the reaction.
-
Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent reactions with atmospheric moisture and oxygen.
Q4: My reaction is difficult to initiate. What can I do?
A4: Difficulty initiating a Grignard reaction is often due to a passivating oxide layer on the magnesium. To activate the magnesium:
-
Use fresh, shiny magnesium turnings.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[5]
-
Gently heat the flask.
-
Mechanically activate the magnesium by crushing some of the turnings with a dry stirring rod in the flask.[5]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Presence of moisture in glassware or solvents.2. Inactive magnesium turnings.3. Inaccurate concentration of the Grignard reagent.4. Significant enolization of the 4-methoxyacetophenone. | 1. Ensure all glassware is rigorously dried and use anhydrous solvents.2. Activate the magnesium with iodine or 1,2-dibromoethane.3. Titrate the Grignard reagent before use to determine its exact concentration.4. Use a less sterically hindered Grignard reagent if possible, or consider using an organolithium reagent. |
| Presence of a significant amount of starting material (4-methoxyacetophenone) after the reaction | 1. Insufficient Grignard reagent added.2. Deactivation of the Grignard reagent by moisture or air.3. Enolization of the ketone.[1][5] | 1. Use a slight excess of the Grignard reagent (1.1-1.2 equivalents).2. Ensure strictly anhydrous and inert conditions throughout the reaction.3. Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C). |
| Isolation of a significant amount of a non-polar byproduct | Wurtz coupling reaction.[1][2] | 1. Add the alkyl halide slowly to the magnesium.2. Maintain a moderate reaction temperature during Grignard formation. |
| Formation of a secondary alcohol | Reduction of the ketone by the Grignard reagent.[5] | This is less common with methylmagnesium bromide but can occur with bulkier Grignard reagents. Ensure the correct Grignard reagent is used. |
Quantitative Data on a Model Reaction
| Product/Side Product | Typical Yield Range (%) | Conditions Favoring Formation | Mitigation Strategies |
| 2-Phenyl-2-propanol (Desired Product) | 70-90% | Anhydrous conditions, slow addition of ketone, controlled temperature. | Follow best practices for Grignard reactions. |
| Acetophenone (Unreacted) | 5-15% | Insufficient Grignard reagent, quenching of Grignard, enolization. | Use a slight excess of Grignard reagent, ensure anhydrous conditions. |
| Ethane (from Wurtz Coupling) | 1-5% | High local concentration of alkyl halide, high temperature. | Slow addition of alkyl halide, temperature control. |
| Methane (from quenching) | Variable | Presence of protic species (e.g., water). | Rigorous drying of all reagents and glassware. |
Note: These are estimated yields based on general Grignard reaction principles and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Methyl bromide (or a solution in diethyl ether)
-
Anhydrous diethyl ether
-
Iodine crystal (optional, for activation)
Methodology:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Place the magnesium turnings in the flask. If activation is needed, add a single crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete reaction.
Protocol 2: Synthesis of this compound
Materials:
-
Methylmagnesium bromide solution (from Protocol 1)
-
4-Methoxyacetophenone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Methodology:
-
Cool the prepared methylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve 4-methoxyacetophenone in anhydrous diethyl ether and place this solution in a dropping funnel.
-
Add the 4-methoxyacetophenone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation or recrystallization.
Visualizations
Caption: Experimental workflow for the Grignard synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)propan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxyphenyl)propan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method for the synthesis of this compound, a tertiary alcohol, is the Grignard reaction.[1][2] This involves the reaction of a Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), with 4-methoxyacetophenone. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of the desired tertiary alcohol after an aqueous workup.[3]
Q2: Why are anhydrous conditions critical for a successful Grignard reaction?
Grignard reagents are potent nucleophiles and strong bases.[3][4] They react readily with protic solvents, such as water and alcohols, in an acid-base reaction.[4][5] This "quenching" process consumes the Grignard reagent, converting it into an alkane (methane in the case of methylmagnesium bromide), thus reducing the amount available to react with the ketone and significantly lowering the yield of the desired alcohol.[4] Therefore, all glassware must be rigorously dried, and anhydrous solvents like diethyl ether or tetrahydrofuran (THF) must be used.[4][5]
Q3: How can I tell if my magnesium turnings are reactive enough for Grignard reagent formation?
Magnesium metal is often coated with a passivating layer of magnesium oxide, which can hinder the reaction.[1] Fresh, high-quality magnesium turnings should be used.[6] If the magnesium appears dull, it can be activated by methods such as gentle crushing to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[1][5][7] The disappearance of the iodine color is an indicator of magnesium activation.[7]
Q4: What are the primary side reactions that can lead to low yield?
Several side reactions can compete with the desired nucleophilic addition, resulting in a reduced yield of this compound. These include:
-
Enolization: The Grignard reagent can act as a base and deprotonate the acidic alpha-protons of the ketone (4-methoxyacetophenone), forming an enolate. This enolate is unreactive towards the Grignard reagent and will revert to the starting ketone upon workup.[1][5]
-
Reduction: In some cases, particularly with bulky Grignard reagents and sterically hindered ketones, the ketone can be reduced to a secondary alcohol.[5]
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide, leading to the formation of a hydrocarbon byproduct (e.g., ethane from methyl bromide).[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Grignard reagent due to moisture. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.[4][5] |
| Poor quality or passivated magnesium. | Use fresh magnesium turnings or activate them with iodine or 1,2-dibromoethane.[1][5][7] | |
| Impure starting materials (ketone or alkyl halide). | Purify starting materials before use. | |
| Significant Amount of Starting Ketone Recovered | Incomplete reaction. | Allow the reaction to stir for a sufficient amount of time, possibly with gentle heating, to ensure completion.[7] |
| Enolization of the ketone.[1][5] | Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize this side reaction.[5] | |
| Formation of Biphenyl-like Impurities | Wurtz coupling side reaction.[5] | Maintain a moderate reaction temperature and ensure efficient stirring during the formation of the Grignard reagent.[5] Add the alkyl halide slowly to the magnesium turnings. |
| Oily Product That is Difficult to Purify | Presence of side products or unreacted starting materials. | Purify the crude product using column chromatography or recrystallization.[5] |
| Inefficient work-up. | Perform a careful aqueous work-up, typically with a saturated ammonium chloride solution, to quench the reaction and protonate the alkoxide intermediate.[5] Ensure complete extraction of the product from the aqueous layer. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Methyl bromide or methyl iodide
-
4-Methoxyacetophenone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow it to cool under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.[7]
-
In the dropping funnel, prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
-
Reaction with 4-Methoxyacetophenone:
-
Dissolve 4-methoxyacetophenone (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the 4-methoxyacetophenone solution dropwise to the stirred Grignard reagent at 0 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure completion.[7]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[5][7]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.[5]
-
Combine the organic layers and wash with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate.[5]
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.[5]
-
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Key Parameter Relationships
References
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)propan-2-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxyphenyl)propan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two primary synthesis routes are the Grignard reaction and Friedel-Crafts alkylation.
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 4-methoxyacetophenone. Alternatively, 4-methoxyphenylmagnesium bromide can be reacted with acetone. This method is advantageous for its high yield and specificity in forming tertiary alcohols.[1][2][3]
-
Friedel-Crafts Alkylation: This method involves the reaction of anisole with an alkylating agent like 2-chloropropan-2-ol or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong acid.[4][5] However, this route can be prone to side reactions like polyalkylation and rearrangements.[6][7]
Q2: I'm performing a Grignard synthesis. What are the likely byproducts I might encounter?
A2: During a Grignard synthesis of this compound, several byproducts can form:
-
Unreacted Starting Materials: Residual 4-methoxyacetophenone (or acetone) and the corresponding aryl halide used to prepare the Grignard reagent.
-
Coupling Product: A common byproduct is a biphenyl compound, formed from the coupling of two aryl groups from the Grignard reagent's parent halide.[8]
-
Protonated Grignard Reagent: If any moisture is present in the reaction setup, the Grignard reagent will be protonated to form anisole.[8]
-
Unreacted Magnesium: Solid magnesium turnings may remain if the Grignard reagent formation is incomplete.[9][10]
Q3: My Friedel-Crafts alkylation is yielding multiple products. What is happening?
A3: The product of the Friedel-Crafts alkylation, this compound, contains an activating methoxy group and a newly added alkyl group on the aromatic ring. This makes the product more reactive than the starting material (anisole), leading to polyalkylation , where additional alkyl groups are added to the aromatic ring.[6][7] Another potential issue is carbocation rearrangement , although less likely with the specific reagents for this synthesis.[6][11]
Q4: How can I remove unreacted magnesium from my Grignard reaction mixture?
A4: Unreacted magnesium can be removed by filtration. After quenching the reaction, the entire mixture can be passed through a pad of Celite or filtered through glass wool to separate the solid magnesium from the liquid product solution.[9][10]
Q5: What is the purpose of an acidic workup in a Grignard reaction?
A5: The initial product of the Grignard reaction is a magnesium alkoxide salt. An acidic workup, typically with a dilute acid like HCl or H₂SO₄, is necessary to protonate this alkoxide to form the final tertiary alcohol product, this compound.[12] This step also helps to dissolve any magnesium salts formed during the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Product | Incomplete reaction; presence of moisture deactivating the Grignard reagent.[8] | Ensure all glassware is oven-dried and reagents are anhydrous. Use a freshly prepared Grignard reagent. |
| Presence of a Ketone Impurity | If using an ester as a starting material with the Grignard reagent, the reaction may not have gone to completion after the initial ketone intermediate formation.[12] | Use at least two equivalents of the Grignard reagent when starting from an ester to ensure the reaction proceeds to the tertiary alcohol.[12] |
| Oily Product That Won't Solidify | Presence of unreacted starting materials or other liquid byproducts. | Purify the crude product using column chromatography or vacuum distillation. |
| Broad -OH Peak in IR Spectrum Shifted | Presence of acidic or basic impurities. | Wash the organic layer with a saturated sodium bicarbonate solution (if acidic impurities are suspected) or dilute HCl (if basic impurities are suspected), followed by a brine wash. |
| Multiple Spots on TLC Plate | Formation of byproducts such as coupled products or polyalkylated products. | Utilize column chromatography for separation. A non-polar eluent system (e.g., hexane/ethyl acetate) should allow for the separation of the more polar alcohol product from less polar byproducts. |
Data on Purification Methods
The following table summarizes the expected outcomes from various purification techniques for tertiary alcohols similar to this compound.
| Purification Stage/Technique | Typical Yield (%) | Purity (%) | Analytical Method |
| Crude Product (Post-synthesis Work-up) | 80-90% | ~85-95% | Gas Chromatography (GC), NMR |
| Recrystallization | 65-80% | >98% | GC, High-Performance Liquid Chromatography (HPLC) |
| Silica Gel Column Chromatography | 60-75% | >99% | GC, HPLC |
| Vacuum Distillation | 50-70% | >97% | GC, HPLC |
Table adapted from purification data for structurally related compounds.[13]
Experimental Protocols
Protocol 1: Quenching and Aqueous Work-up of a Grignard Reaction
-
Cool the reaction vessel in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. Alternatively, a dilute solution of hydrochloric acid can be used.[10]
-
Continue stirring until the evolution of gas ceases and any solid magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Combine the organic layers.
-
Wash the combined organic layers with water, followed by a saturated brine solution.[14]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Diagrams
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Grignard synthesis pathway for this compound and common byproducts.
References
- 1. leah4sci.com [leah4sci.com]
- 2. adichemistry.com [adichemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Alkylation [organic-chemistry.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. protocols.io [protocols.io]
Preventing the formation of impurities in the synthesis of 2-(4-Methoxyphenyl)propan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of 2-(4-Methoxyphenyl)propan-2-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Grignard reaction, a common synthetic route.
Issue 1: Low Yield of the Desired Product
Possible Causes and Solutions:
-
Poor Quality of Grignard Reagent: The Grignard reagent may not have formed efficiently.
-
Solution: Ensure all glassware is flame-dried or oven-dried to remove any traces of water.[1][2] Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF).[1] The magnesium turnings should be fresh and activated. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]
-
-
Side Reactions: Competing side reactions can significantly lower the yield of the tertiary alcohol.
-
Enolization: If the ketone starting material has acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation instead of nucleophilic addition.[3] This is more common with sterically hindered ketones.
-
Reduction: Bulky Grignard reagents can reduce the ketone to a secondary alcohol.[3]
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl or aryl halide, forming a dimer.[3][4] This can be minimized by the slow, dropwise addition of the halide to the magnesium turnings.[4]
-
-
Improper Reaction Temperature: The reaction temperature can influence the rate of side reactions.
Issue 2: Presence of Significant Impurities in the Final Product
Possible Impurities and Prevention Strategies:
| Impurity | Formation Pathway | Prevention/Minimization Strategy |
| Biphenyl (in Grignard synthesis using bromobenzene) | Wurtz coupling reaction between the Grignard reagent and unreacted bromobenzene.[2] | Maintain a moderate reaction temperature and ensure efficient stirring.[3] Add the bromobenzene slowly to prevent high local concentrations.[3] |
| Benzene (in Grignard synthesis) | Protonation of the Grignard reagent by any protic source, such as water.[2] | Use anhydrous solvents and flame-dried glassware to ensure strictly anhydrous conditions.[1][2] |
| Unreacted Starting Materials | Incomplete reaction due to inactive magnesium, insufficient reaction time, or low temperature.[2] | Activate magnesium before starting the reaction.[2][3] Allow the reaction to proceed for a sufficient amount of time, potentially with gentle heating to ensure completion.[4] |
| Ortho/Para Isomers (in Friedel-Crafts synthesis) | The methoxy group of anisole is an ortho, para-directing group in electrophilic aromatic substitution.[5][6] | The ratio of ortho to para products can be influenced by the choice of catalyst and reaction conditions. Lower catalyst concentrations may favor the para product.[5] |
| Polyalkylated Products (in Friedel-Crafts synthesis) | The product of the initial alkylation is more reactive than the starting material, leading to further alkylation.[7][8] | Use a large excess of the aromatic substrate (anisole) to favor mono-alkylation.[9] |
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for a successful Grignard reaction?
A1: Grignard reagents are extremely strong bases and will react readily with any acidic protons, such as those in water.[1] This reaction, often called quenching, consumes the Grignard reagent, converting it into an alkane and significantly reducing the yield of the desired alcohol.[1] Therefore, all glassware must be meticulously dried, and anhydrous solvents must be used.[1]
Q2: How can I tell if my Grignard reagent has formed successfully?
A2: The formation of a Grignard reagent is often indicated by a change in the appearance of the reaction mixture. You may observe the disappearance of the metallic magnesium, a slight warming of the mixture, and the solution turning cloudy or colored.[4]
Q3: Can I use an ester as a starting material to synthesize a tertiary alcohol with three different R-groups in a single step?
A3: No, this is not directly possible. The reaction of an ester with a Grignard reagent involves two successive additions of the organometallic reagent, resulting in a tertiary alcohol where at least two of the R-groups attached to the alcohol carbon are identical.[1][10] To synthesize a tertiary alcohol with three different groups, you would need to start with a ketone that already contains two of the desired groups.[3]
Q4: My reaction mixture has formed a thick, un-stirrable precipitate during the work-up. What should I do?
A4: This is likely due to the formation of magnesium salts. Diluting the reaction mixture with more of the organic solvent (e.g., diethyl ether or THF) can help to improve stirring and facilitate the work-up process.[3]
Q5: What are the common side reactions in a Friedel-Crafts alkylation of anisole, and how can they be minimized?
A5: Common side reactions include the formation of ortho and para isomers and polyalkylation.[6][7] The methoxy group of anisole directs incoming electrophiles to the ortho and para positions.[5] To minimize polyalkylation, where more than one alkyl group is added to the aromatic ring, a large excess of anisole should be used.[9] Carbocation rearrangements can also occur, but this is less of a concern when forming a tertiary alcohol from a tertiary carbocation precursor.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Methyl iodide (or methyl bromide)
-
4-Methoxyacetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Add a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, as evidenced by a slight warming and bubbling.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with 4-Methoxyacetophenone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 4-methoxyacetophenone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 4-methoxyacetophenone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or recrystallization.
-
Protocol 2: Synthesis of this compound via Friedel-Crafts Alkylation
Materials:
-
Anisole
-
2-Chloropropan-2-ol (or another suitable tertiary alkyl halide)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice bath
-
Crushed ice and concentrated HCl for work-up
Procedure:
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Work under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction:
-
In the flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve anisole and 2-chloropropan-2-ol in anhydrous dichloromethane and add this solution to the dropping funnel.
-
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension at 0 °C.
-
After the addition, allow the mixture to stir at 0 °C for a specified time, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the catalyst and protonate the product.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.
Caption: Troubleshooting flowchart for impurity formation in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Q.7. Friedel craft reaction of Anisole SECTION - C | Filo [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. brainly.in [brainly.in]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. byjus.com [byjus.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Improving the Purity of 2-(4-Methoxyphenyl)propan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the purity of 2-(4-Methoxyphenyl)propan-2-ol during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield or No Crystal Formation During Recrystallization
Q: I'm attempting to recrystallize this compound, but I'm getting a low yield of crystals, or no crystals are forming at all. What could be the problem?
A: This is a common issue in recrystallization and can be attributed to several factors:
-
Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For this compound, a moderately polar tertiary alcohol, suitable solvent systems could include mixtures like heptane/ethyl acetate, methanol/water, or acetone/water.[2]
-
Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at low temperatures, preventing crystallization.
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point and requires a nucleation site to begin crystallization.
Solutions:
-
Solvent Screening: If you haven't already, perform small-scale solubility tests with a range of solvents to find the optimal one.
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.
-
Issue 2: Oiling Out During Recrystallization
Q: My product is separating as an oil instead of crystals during recrystallization. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is common for compounds with low melting points or when the solution is highly impure.
Solutions:
-
Increase Solvent Volume: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Change Solvent System: The chosen solvent may be too non-polar. Try a more polar solvent or a different solvent mixture.
-
Lower the Crystallization Temperature: If possible, use a cooling bath with a lower temperature.
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel before recrystallization.
Issue 3: Poor Separation During Column Chromatography
Q: I'm using column chromatography to purify this compound, but I'm getting poor separation from impurities.
A: Ineffective separation on a column can be due to several factors related to the stationary and mobile phases, as well as the column packing and loading.
Potential Causes and Solutions:
-
Inappropriate Solvent System (Mobile Phase): The polarity of the eluent is critical for good separation. For a polar compound like this compound, a gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.
-
Improper Column Packing: An unevenly packed column with cracks or channels will lead to poor separation.
-
Co-elution with Impurities: An impurity may have a similar polarity to the desired product, causing them to elute together.
-
Sample Overloading: Loading too much crude material onto the column will result in broad bands and poor separation.
Solutions:
-
Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to test different solvent systems and gradients to find the optimal conditions for separation before running the column.
-
Proper Column Packing: Ensure the silica gel or other stationary phase is packed uniformly. A slurry packing method is generally preferred to minimize air bubbles and channels.
-
Try a Different Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina, or a reverse-phase column with a non-polar stationary phase and a polar mobile phase.[3]
-
Sample Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it carefully onto the top of the column in a narrow band. Dry loading, where the sample is adsorbed onto a small amount of silica before being added to the column, can also improve resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities will largely depend on the synthetic route. A common method is the Grignard reaction between 4-methoxyacetophenone and a methylmagnesium halide. In this case, potential impurities include:
-
Unreacted Starting Materials: 4-methoxyacetophenone.
-
Grignard Reagent-Related Impurities: Biphenyl (if phenylmagnesium bromide is used as a precursor or side-reaction), and byproducts from the reaction of the Grignard reagent with water or carbon dioxide.
-
Side-Reaction Products: Products from the enolization of the ketone starting material.[4]
Q2: Which purification method, recrystallization or column chromatography, is better for this compound?
A2: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is often a simpler and faster method, ideal if the impurities have significantly different solubilities than the product in a particular solvent.[1]
-
Column chromatography is more versatile and powerful for separating complex mixtures or impurities with polarities similar to the product.[5] It is generally the preferred method when high purity is required.
Q3: How can I determine the purity of my this compound sample?
A3: Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining purity and identifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural confirmation and an estimate of purity by comparing the integration of the product signals to those of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is an indicator of high purity. Impurities will typically broaden and depress the melting point range.
Quantitative Data on Purification Methods
| Purification Method | Typical Purity Achieved | Key Advantages | Key Disadvantages |
| Single Recrystallization | 95-99% | Simple, fast, and cost-effective for removing small amounts of impurities with different solubility profiles. | May not be effective for removing impurities with similar solubility; can result in significant product loss in the mother liquor. |
| Flash Column Chromatography | >98% | Highly effective for separating a wide range of impurities, including those with similar polarities to the product. | More time-consuming and requires more solvent and materials than recrystallization. |
| Preparative HPLC | >99.5% | Can achieve very high purity levels and is excellent for separating very similar compounds. | Expensive, time-consuming, and typically used for smaller quantities of material. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) at room and elevated temperatures to find a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound (the "good" solvent), while the other should be a poor solvent in which the compound is insoluble (the "bad" solvent).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (or the single recrystallization solvent) needed to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the initial precipitate. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Mobile Phase Selection: Based on TLC analysis, select an appropriate stationary phase (silica gel is common for normal-phase chromatography) and a mobile phase system. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The polarity should be adjusted so that the desired compound has an Rf value of approximately 0.2-0.4 on the TLC plate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, ensuring a uniform and bubble-free packing. Add a layer of sand on top of the silica gel to protect the surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Purification and analysis workflow for this compound.
Caption: Troubleshooting common issues in recrystallization.
References
Technical Support Center: Scale-Up of 2-(4-Methoxyphenyl)propan-2-ol Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up production of 2-(4-Methoxyphenyl)propan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound? A1: The most prevalent method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction.[1][2] This involves reacting 4-methoxyacetophenone with a methylmagnesium halide (e.g., methylmagnesium bromide or chloride) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).
Q2: Why are strictly anhydrous conditions essential for this Grignard reaction? A2: Grignard reagents are potent bases and will react readily with any compound containing an acidic proton, such as water.[1] This acid-base reaction is significantly faster than the intended nucleophilic attack on the ketone.[1] If moisture is present, it will consume the Grignard reagent, converting it to methane and preventing the formation of the desired tertiary alcohol, ultimately leading to low or no yield.[1] Therefore, all glassware must be thoroughly dried, and anhydrous solvents are mandatory.[1]
Q3: Can esters be used as a starting material instead of ketones? A3: Yes, esters like methyl 4-methoxybenzoate can be used. However, it's crucial to note that two equivalents of the Grignard reagent are required.[1][3][4] The first equivalent adds to the ester, forming a ketone intermediate which is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol.[1][4] This method is suitable if you want to synthesize a tertiary alcohol with at least two identical alkyl/aryl groups.[1][3]
Q4: What are the primary challenges when scaling up this reaction from the lab to a pilot or production scale? A4: Scaling up Grignard reactions introduces several key challenges.[5] These include:
-
Heat Management: The formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic. Inadequate heat dissipation on a large scale can lead to runaway reactions.
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is critical to avoid localized "hot spots" and high concentrations of reactants, which can promote side reactions.[5]
-
Reagent Addition: The rate of addition of both the alkyl/aryl halide (for Grignard formation) and the ketone must be carefully controlled to manage the reaction's exothermicity.
-
Safe Quenching: The quenching of large volumes of unreacted Grignard reagent is extremely hazardous if not performed correctly, as the reaction with water or acid is violent and generates significant heat and gas.[6][7]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis.
| Symptom / Problem | Possible Root Causes | Recommended Solutions & Optimization Strategies |
| Reaction Fails to Initiate | 1. Presence of moisture in glassware or solvents.[1]2. Poor quality or passivated magnesium turnings.3. Impurities in the starting halide (e.g., 4-bromoanisole if preparing the Grignard reagent in situ). | 1. Meticulously dry all glassware in an oven (e.g., >120°C overnight) and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled anhydrous solvents.[1]2. Activate magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.[8]3. Use high-purity starting materials. Impurities can negatively influence the reaction yield.[9][10] |
| Low Yield of Tertiary Alcohol | 1. Inaccurate concentration of the Grignard reagent.[1]2. Side reaction: Enolization of the 4-methoxyacetophenone.[1]3. Side reaction: Wurtz coupling, especially during Grignard formation.4. Incomplete reaction due to insufficient time or low temperature. | 1. Titrate the prepared Grignard reagent before use to determine its exact molarity.[1]2. Add the Grignard reagent to the ketone solution slowly at a low temperature (e.g., 0°C) to favor nucleophilic addition over deprotonation.3. Add the halide solution dropwise to the magnesium suspension to maintain a low concentration and minimize coupling.4. Allow the reaction to stir for an adequate time (e.g., 1-2 hours) after addition is complete and consider allowing it to warm to room temperature to ensure completion. |
| Reaction Mixture Turns Dark Brown/Black | 1. Formation of finely divided metal from side reactions (Wurtz coupling).[1]2. Presence of impurities in the magnesium metal, such as iron or manganese, which can catalyze decomposition.[1][10] | 1. This is often cosmetic and may not severely impact the reaction if the yield is acceptable.2. Use high-purity magnesium turnings specifically designated for Grignard reactions. It has been shown that metal impurities can be detrimental to the reaction.[9][10] |
| Violently Exothermic or Uncontrolled Quenching | 1. Quenching agent (water, acid) added too quickly.[6]2. Insufficient cooling of the reaction mixture before quenching.[6] | 1. Always add the quenching agent dropwise. [6] Be aware of a potential induction period before the exotherm begins.[6][8]2. Cool the reaction vessel in an ice bath to 0°C before and during the entire quenching process.[6]3. For large-scale reactions, consider a "reverse quench" (slowly adding the reaction mixture to the quenching solution) or using a milder quenching agent like saturated aqueous ammonium chloride (NH₄Cl).[8] |
| Difficulty Isolating the Product | 1. Formation of gelatinous magnesium salts (Mg(OH)X) during workup, leading to emulsions.2. Product is partially soluble in the aqueous layer. | 1. After quenching, add a dilute acid (e.g., 10% H₂SO₄ or HCl) slowly until the solids dissolve, forming water-soluble magnesium salts.[6]2. Perform multiple extractions (e.g., 3x) with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery from the aqueous layer. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
4-Methoxyacetophenone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, addition funnel)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, place a solution of 4-methoxyacetophenone (1 equivalent) dissolved in anhydrous diethyl ether.
-
Reaction: Cool the flask to 0°C using an ice bath. Slowly add the methylmagnesium bromide solution (1.1 equivalents) dropwise from the addition funnel to the stirred ketone solution over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise with vigorous stirring. Continue the addition until the vigorous reaction ceases and a white precipitate forms.[8]
-
Workup & Extraction: Add water to dissolve some of the salts. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.
Visualizations
Reaction Workflow
Caption: Synthesis workflow for this compound.
Troubleshooting Logic: Low Product Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
Stability issues of 2-(4-Methoxyphenyl)propan-2-ol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 2-(4-Methoxyphenyl)propan-2-ol during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For optimal stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1]
Q2: I've noticed a discoloration in my sample of this compound upon storage. What could be the cause?
Discoloration, such as the appearance of a yellow or brownish hue, is a common indicator of degradation. This is likely due to oxidation or other decomposition pathways initiated by exposure to air, light, or elevated temperatures. As a tertiary benzylic alcohol, this compound can be susceptible to oxidative degradation.
Q3: What are the likely degradation products of this compound?
Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Dehydration: Under acidic conditions or upon heating, the molecule can lose a molecule of water to form the corresponding alkene, 4-methoxy-2-phenylpropene .
-
Oxidation: The tertiary benzylic alcohol functional group is prone to oxidation, which could lead to the formation of various degradation products. While specific oxidative degradation products for this compound are not extensively documented, similar compounds can form ketones or undergo cleavage of the ether linkage under oxidative stress.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, leading to a complex mixture of impurities.
Q4: How can I monitor the stability of my this compound sample?
Regularly inspect the physical appearance of the sample for any changes in color or clarity. For a quantitative assessment of purity and to detect the presence of degradation products, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change to yellow/brown, formation of precipitates) | Chemical degradation due to improper storage (exposure to light, heat, or air). | - Confirm storage conditions are optimal (2-8°C, protected from light, tightly sealed).- If the material is critical for your experiment, consider re-purification or obtaining a new batch.- Perform an analytical purity check (e.g., via HPLC or GC-MS) to assess the extent of degradation. |
| Inconsistent experimental results using a stored sample | Degradation of the compound leading to lower potency or the presence of interfering impurities. | - Use a freshly opened or newly purchased sample to confirm if the issue is with the stored material.- Analyze the stored sample for purity and compare it with the certificate of analysis of a new batch.- Develop and validate a stability-indicating analytical method to routinely monitor the purity of your working solutions. |
| Appearance of new peaks in HPLC or GC analysis of the sample over time | Formation of degradation products. | - Attempt to identify the new peaks using mass spectrometry (LC-MS or GC-MS).- Based on the identified impurities, investigate the potential degradation pathway.- Adjust storage and handling procedures to minimize the formation of these impurities (e.g., store under an inert atmosphere, use amber vials). |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following are general protocols for subjecting this compound to various stress conditions.
1. Acidic and Basic Hydrolysis:
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, mix the stock solution with an equal volume of 0.1 N Hydrochloric Acid (HCl).
-
For basic hydrolysis, mix the stock solution with an equal volume of 0.1 N Sodium Hydroxide (NaOH).
-
Incubate the solutions at 60°C for up to 24 hours.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize the acid with base and the base with acid, and dilute with the mobile phase for HPLC analysis.
-
2. Oxidative Degradation:
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Add 3% hydrogen peroxide (H₂O₂) to the solution.
-
Keep the solution at room temperature and protected from light for up to 24 hours.
-
Withdraw aliquots at various time points and analyze by HPLC.
-
3. Thermal Degradation:
-
Protocol:
-
Place the solid compound in a controlled temperature oven at 70°C for up to 7 days.
-
Prepare a 1 mg/mL solution of the compound and store it at 70°C.
-
Analyze the solid and solution samples at different time points.
-
4. Photostability Testing:
-
Protocol:
-
Expose the solid compound and a 1 mg/mL solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples after the exposure period.
-
Analytical Method for Purity and Degradation Monitoring
A reverse-phase HPLC method is generally suitable for monitoring the purity of this compound and separating its potential degradation products.
High-Performance Liquid Chromatography (HPLC) Method:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B to elute more non-polar impurities. A typical gradient could be: - 0-5 min: 30% B- 5-20 min: 30% to 90% B- 20-25 min: 90% B- 25-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 225 nm or 254 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. |
Note: This is a general method and may require optimization for specific applications and impurity profiles.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Grignard Reagent QC for 2-(4-Methoxyphenyl)propan-2-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-methoxyphenyl)propan-2-ol using Grignard reagents.
Frequently Asked Questions (FAQs)
Section 1: Grignard Reagent Quality and Handling
Q1: My Grignard reagent formation is failing to initiate. What are the common causes and solutions? A1: Failure to initiate is a common issue, typically stemming from two main sources: an inactive magnesium surface and the presence of moisture.[1][2] Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[1][2] Additionally, Grignard reagents are extremely sensitive to water, which will quench the reaction.[3][4]
To resolve this, ensure all glassware is rigorously dried overnight in an oven (>120°C) or by flame-drying under an inert atmosphere (e.g., argon or nitrogen).[2][3] Use a freshly opened bottle of anhydrous solvent (like THF or diethyl ether) or a solvent that has been appropriately dried.[1] To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane, which act as activating agents by etching the magnesium surface.[1][2][5]
Q2: How can I accurately determine the concentration of my prepared Grignard reagent? A2: The concentration of Grignard reagents can change over time and may not be accurately known if prepared in-house.[6] Therefore, titration is a critical quality control step before use.[1][7] Common methods include titration against iodine, diphenylacetic acid, or using 1,10-phenanthroline as an indicator with an alcohol titrant like menthol or 2-butanol.[8][9][10] Titration ensures you use the correct stoichiometric amount in your reaction, which is crucial for maximizing yield and minimizing side reactions.[1]
Q3: The Grignard reaction mixture turned dark brown or black during formation. Is this a problem? A3: A color change to grayish or brownish is typical for Grignard reagent formation. However, if the solution becomes very dark or black, it may indicate decomposition or significant side reactions.[1][2] This can be caused by impurities in the magnesium or organic halide, overheating, or the formation of finely divided metal from side reactions like Wurtz coupling.[1] Ensure your reagents are pure and control the reaction temperature carefully, especially during the initial exothermic phase.
Q4: What are the best practices for handling and storing Grignard reagents? A4: Grignard reagents are highly reactive and sensitive to air and moisture.[4] They must be handled under an inert atmosphere, such as nitrogen or argon, using air-free techniques like a Schlenk line or a glove box.[4][11] For short-term storage, keep the reagent in a sealed flask under an inert gas in a cool, dry place like a refrigerator.[4] It is generally recommended to use Grignard reagents as soon as possible after preparation.[4]
Section 2: Synthesis of this compound
Q5: I have a low yield of this compound. What are the likely causes? A5: Low yields in this synthesis can result from several factors. The most common is the quenching of the Grignard reagent (e.g., methylmagnesium bromide) by trace amounts of water or acidic protons in the system.[12][13] Using an inaccurate concentration of the Grignard reagent can also lead to incomplete conversion of the starting material, 4-methoxyacetophenone.[1] Side reactions, such as the Grignard reagent acting as a base to deprotonate the α-protons of the ketone (enolization), can also reduce the yield of the desired tertiary alcohol.[14][15]
Q6: What are the major side products in this reaction and how can they be minimized? A6: The primary side reactions include Wurtz coupling and enolization. Wurtz coupling involves the reaction of the Grignard reagent with the unreacted organic halide to form a dimer (e.g., ethane from methyl bromide).[3] This can be minimized by the slow, dropwise addition of the organic halide to the magnesium suspension during reagent preparation.[3] Another side product, benzene, can form if the Grignard reagent is quenched by protic sources.[16] To avoid the formation of the enolate from 4-methoxyacetophenone, the reaction can be carried out at a lower temperature (e.g., 0 °C or below).[3]
Q7: How can I prevent the dehydration of the this compound product during workup? A7: Tertiary alcohols like this compound are prone to dehydration under acidic conditions, especially with heat, which would form 2-(4-methoxyphenyl)prop-1-ene.[16] To prevent this, use a milder quenching agent instead of a strong acid. A saturated aqueous solution of ammonium chloride (NH4Cl) is a common and effective choice for quenching the reaction and hydrolyzing the magnesium alkoxide intermediate.[16]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).[1][2] 2. Presence of moisture in glassware or solvent.[3][17] 3. Impure organic halide.[16] | 1. Activate Mg with iodine, 1,2-dibromoethane, or mechanical grinding.[1][5] 2. Flame-dry all glassware under vacuum and use anhydrous solvents.[2][3] 3. Purify the organic halide (e.g., by distillation) before use. |
| Low Yield of Tertiary Alcohol | 1. Inaccurate Grignard reagent concentration.[1] 2. Quenching of the reagent by water or other protic sources.[12] 3. Side reaction: Enolization of the ketone.[3][14] 4. Incomplete reaction. | 1. Titrate the Grignard reagent before use to determine its exact molarity.[7] 2. Ensure strictly anhydrous conditions throughout the experiment.[13] 3. Add the ketone solution to the Grignard reagent at low temperatures (e.g., 0 °C).[3] 4. Allow the reaction to stir for an adequate amount of time (monitor by TLC or GC). |
| Significant Side Product Formation | 1. Wurtz coupling during reagent formation.[3] 2. Dehydration of the tertiary alcohol product during workup.[16] | 1. Add the organic halide slowly and at a controlled rate to the magnesium turnings.[3] 2. Quench the reaction with a saturated aqueous solution of ammonium chloride instead of a strong acid.[16] |
| Reaction Mixture is Very Dark/Black | 1. Overheating during reagent formation.[1] 2. Impurities in reagents.[1] | 1. Maintain gentle reflux and use a cooling bath if necessary to control the exotherm.[18] 2. Use high-purity magnesium and organic halide. |
Experimental Protocols
Protocol: Titration of Grignard Reagent with Iodine
This method determines the concentration of active Grignard reagent based on a 1:1 stoichiometry with iodine.[1]
Reagents and Materials:
-
Anhydrous THF
-
Iodine (I₂), accurately weighed (~0.5 mmol)
-
1.0 M solution of LiCl in anhydrous THF
-
Grignard reagent solution to be titrated
-
Oven-dried glassware (e.g., 25 mL flask with stir bar, septum)
-
Syringes and needles
Procedure:
-
Preparation: In a flame-dried and argon-purged flask, place an accurately weighed amount of iodine (e.g., ~127 mg, 0.5 mmol). Add 5 mL of the 1.0 M LiCl/THF solution. The LiCl helps to dissolve the iodine and sharpen the endpoint.
-
Titration: Cool the iodine solution to 0 °C in an ice bath.[1]
-
Slowly add the Grignard reagent solution dropwise via a 1 mL syringe while stirring vigorously.[1]
-
Endpoint: The endpoint is reached when the characteristic purple/brown color of iodine disappears and the solution becomes colorless or the typical grayish color of the Grignard reagent. Record the exact volume of Grignard reagent added.
-
Calculation:
-
Moles of I₂ = (Mass of I₂ in g) / (253.81 g/mol )
-
Molarity of Grignard (M) = (Moles of I₂) / (Volume of Grignard added in L)
-
Visualizations
Caption: Workflow for Grignard reagent quality control.
Caption: Synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. chegg.com [chegg.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. quora.com [quora.com]
Work-up procedures to minimize degradation of 2-(4-Methoxyphenyl)propan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2-(4-Methoxyphenyl)propan-2-ol during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, a tertiary benzylic alcohol, is acid-catalyzed dehydration.[1] This reaction proceeds through a stable tertiary carbocation intermediate, leading to the formation of alkene impurities.
Q2: Under what conditions is this compound most likely to degrade?
A2: Degradation is most likely to occur under acidic conditions, even with mild acids. Elevated temperatures can also promote the dehydration reaction. Therefore, it is crucial to avoid acidic environments and excessive heat during work-up and purification.
Q3: Can I use a standard aqueous work-up with an acidic wash?
A3: It is strongly advised to avoid acidic washes (e.g., dilute HCl, NH4Cl) during the aqueous work-up of this compound. The acidic environment will likely cause significant degradation of the product into undesired alkene byproducts. A neutral or slightly basic work-up is recommended.
Q4: What are the best practices for storing this compound?
A4: this compound should be stored in a cool, dry, and dark place.[2][3] For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.[2][3] It should be stored in a tightly sealed container to prevent exposure to moisture and atmospheric acids.
Troubleshooting Guides
Issue 1: Low yield of this compound after work-up.
| Possible Cause | Troubleshooting Step |
| Acid-catalyzed dehydration during aqueous extraction. | Use a neutral or basic aqueous wash. Replace acidic solutions (e.g., dilute HCl) with saturated sodium bicarbonate solution or water for the work-up. |
| Elevated temperature during solvent removal. | Remove the solvent under reduced pressure at a low temperature (rotary evaporation). Ensure the water bath temperature does not exceed 30-40°C. |
| Product loss during extraction. | Ensure the correct layers are separated during aqueous extraction. The product is expected to be in the organic layer. If emulsions form, a brine wash can help to break them. |
Issue 2: Presence of alkene impurities in the final product.
| Possible Cause | Troubleshooting Step |
| Acidic conditions during the reaction or work-up. | Neutralize any acidic reagents before work-up. Use a mild basic wash (e.g., saturated NaHCO₃ solution) during the extraction process. |
| Use of acidic silica gel during column chromatography. | Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample.[4] Alternatively, use neutral alumina for chromatography. |
| Decomposition on GC or HPLC column. | For GC analysis, ensure the injection port is not excessively hot. For HPLC, use a neutral mobile phase if possible. |
Data Presentation
Table 1: Qualitative Stability of this compound under Different Conditions
| Condition | Stability | Primary Degradation Product | Recommendation |
| Acidic pH (<7) | Low | 4-Methoxy-α-methylstyrene and isomers | Avoid acidic conditions during work-up and purification. |
| Neutral pH (≈7) | High | - | Ideal for aqueous work-up. |
| Basic pH (>7) | High | - | Suitable for aqueous work-up. |
| Elevated Temperature (>40°C) | Moderate to Low | 4-Methoxy-α-methylstyrene and isomers | Minimize exposure to heat. Use low-temperature purification techniques. |
| Room Temperature (20-25°C) | High | - | Suitable for handling and short-term storage. |
| Refrigerated (2-8°C) | Very High | - | Recommended for long-term storage.[2][3] |
Experimental Protocols
Protocol 1: Neutral Work-up Procedure for a Grignard Reaction Yielding this compound
This protocol assumes the reaction mixture contains the desired tertiary alcohol and magnesium salts.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or water dropwise with vigorous stirring to quench any unreacted Grignard reagent and decompose the magnesium alkoxide. Caution: This can be an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to dissolve the product. Add water to dissolve the inorganic salts.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume of organic layer)
-
Brine (saturated aqueous NaCl solution) (1 x volume of organic layer) to aid in drying.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (water bath ≤ 30-40°C) to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column with a suitable non-polar eluent (e.g., hexane or petroleum ether). To prevent acid-catalyzed degradation, it is recommended to pre-treat the silica gel by flushing the column with the eluent containing 1-2% triethylamine.[4]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Load the solution onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20-30% ethyl acetate). The exact gradient will depend on the polarity of any impurities.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for recrystallization include hexane/ethyl acetate or toluene/hexane.[5][6]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent of a pair).
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Acid-catalyzed degradation of this compound.
Caption: Recommended neutral work-up workflow.
References
Technical Support Center: Optimizing Solvent Systems for the Purification of 2-(4-Methoxyphenyl)propan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the purification of 2-(4-Methoxyphenyl)propan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: What are the key physical properties of this compound to consider during purification?
A2: Key properties include its classification as a tertiary alcohol and its moderate polarity. It is slightly soluble in water but is expected to be soluble in a range of organic solvents.[1][2] Its CAS number is 7428-99-1 and its molecular formula is C₁₀H₁₄O₂.[1][3]
Q3: How do I select a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For a compound with moderate polarity like this compound, single solvents like ethanol or a two-solvent system such as ethyl acetate/hexane or ethanol/water are good starting points. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal system.
Q4: What is a typical starting eluent system for column chromatography of this compound?
A4: For column chromatography on silica gel, a good starting point for a moderately polar compound is a mixture of a non-polar solvent and a slightly more polar solvent. A common initial system to try is a gradient of ethyl acetate in hexane (e.g., starting from 5-10% ethyl acetate and gradually increasing the polarity).[4][5] Thin-layer chromatography (TLC) should be used first to determine the optimal solvent ratio for good separation.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound does not dissolve in the hot solvent.
-
Cause: The solvent is not polar enough or has poor solvating power for your compound.
-
Solution:
-
Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol to a hexane solution).
-
Switch to a more polar solvent altogether.
-
Ensure the solvent is at its boiling point to maximize solubility.
-
Problem: The compound "oils out" instead of crystallizing upon cooling.
-
Cause: The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent might also be higher than the melting point of the solute.
-
Solution:
-
Add a small amount of the initial solvent to the hot solution to reduce saturation.
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure compound.
-
Consider a different solvent system.
-
Problem: No crystals form even after cooling in an ice bath.
-
Cause: The solution is not sufficiently saturated, or too much solvent was used.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the compound.
-
If using a two-solvent system, add more of the "poor" solvent (the one in which the compound is less soluble) dropwise to the solution.
-
Try scratching the flask or adding a seed crystal.
-
Column Chromatography Issues
Problem: The compound does not move from the origin on the TLC plate.
-
Cause: The eluent system is not polar enough.
-
Solution: Increase the proportion of the more polar solvent in your eluent mixture. For example, if using 10% ethyl acetate in hexane, try 20% or 30%. A small amount of a highly polar solvent like methanol can also be added (e.g., 1-2% in dichloromethane).
Problem: All spots run at the solvent front on the TLC plate.
-
Cause: The eluent system is too polar.
-
Solution: Decrease the proportion of the polar solvent. If using 50% ethyl acetate in hexane, try 20% or 10%.
Problem: Poor separation of the desired compound from impurities.
-
Cause: The chosen solvent system does not have the right selectivity for the compounds in the mixture.
-
Solution:
-
Try a different solvent system with different polarity characteristics. For example, if an ethyl acetate/hexane system fails, a dichloromethane/methanol system might provide better separation.
-
Run a gradient elution during column chromatography, starting with a low polarity eluent and gradually increasing the polarity.
-
Data Presentation
Table 1: Physical Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Polarity Index |
| Hexane | 69 | 0.655 | 1.9 | 0.1 |
| Heptane | 98 | 0.684 | 1.9 | 0.1 |
| Toluene | 111 | 0.867 | 2.4 | 2.4 |
| Dichloromethane | 40 | 1.326 | 9.1 | 3.1 |
| Diethyl Ether | 35 | 0.713 | 4.3 | 2.8 |
| Ethyl Acetate | 77 | 0.902 | 6.0 | 4.4 |
| Acetone | 56 | 0.791 | 20.7 | 5.1 |
| 2-Propanol | 82 | 0.786 | 19.9 | 3.9 |
| Ethanol | 78 | 0.789 | 24.6 | 4.3 |
| Methanol | 65 | 0.792 | 32.7 | 5.1 |
| Water | 100 | 1.000 | 80.1 | 10.2 |
Data compiled from various sources.[6][7][8][9]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, ethanol, water) at room temperature and upon heating. A good single solvent will show low solubility at room temperature and high solubility when hot. For a two-solvent system, find a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble. The two solvents must be miscible.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "good" solvent of a pair) to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Two-Solvent System: To the hot solution in the "good" solvent, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution, and then allow it to cool slowly as described above.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexane) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-boiling point solvent. Carefully add the sample solution to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. If using a gradient, start with the low-polarity solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
References
- 1. guidechem.com [guidechem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound | C10H14O2 | CID 81930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
Validation & Comparative
Validating NMR Data for 2-(4-Methoxyphenyl)propan-2-ol: A Comparative Guide
Comparison of Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(4-Methoxyphenyl)propan-2-ol, sourced from the Human Metabolome Database (HMDB). This data serves as a benchmark for comparison against experimentally obtained spectra.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2', H-6' | ~7.38 | Doublet |
| H-3', H-5' | ~6.88 | Doublet |
| OCH₃ | ~3.80 | Singlet |
| CH₃ (x2) | ~1.52 | Singlet |
| OH | Variable | Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~139.8 |
| C-4' | ~158.4 |
| C-2', C-6' | ~126.9 |
| C-3', C-5' | ~113.5 |
| C-2 | ~72.1 |
| OCH₃ | ~55.2 |
| CH₃ (x2) | ~31.8 |
Experimental Protocol for NMR Data Acquisition
To validate the predicted data, a standardized experimental protocol for acquiring ¹H and ¹³C NMR spectra is crucial. The following provides a detailed methodology for obtaining high-quality NMR data for a small organic molecule like this compound.
1. Sample Preparation:
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is essential. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR in organic solvents.
2. NMR Instrument Parameters:
The following are typical parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: A standard one-pulse sequence.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of moderate concentration.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the nuclei.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled one-pulse sequence is standard to simplify the spectrum to singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-10 seconds is used to ensure quantitative signal intensity, especially for quaternary carbons.
Workflow for NMR Data Validation
The process of validating experimental NMR data involves a systematic comparison with predicted values and data from established spectral databases. This workflow ensures the accurate structural confirmation of the synthesized or isolated compound.
Caption: Workflow for the validation of experimental NMR data against predicted and database values.
A Comparative Guide to Analytical Methods for 2-(4-Methoxyphenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methodologies for the quantitative and qualitative analysis of 2-(4-Methoxyphenyl)propan-2-ol, a tertiary alcohol and a metabolite of interest in various biological and chemical studies. The selection of an appropriate analytical technique is paramount for obtaining accurate and reliable data in research, development, and quality control. This document outlines and contrasts High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Comparison of Analytical Methodologies
The choice of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical quantitative performance of HPLC-UV, GC-FID, and qNMR for the analysis of small organic molecules like this compound. Please note that the exact values can vary based on the specific instrumentation, column, and experimental conditions.
| Validation Parameter | High-Performance Liquid Chromatography - Ultraviolet Detection (HPLC-UV) | Gas Chromatography - Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | > 0.999 |
| Range | 0.5 - 100 µg/mL | 1 - 200 µg/mL | 0.1 - 50 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | < 1.0% |
| - Intermediate Precision | < 2.5% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.2 - 1.0 µg/mL | 10 - 50 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL | 1.0 - 3.0 µg/mL | 50 - 150 µg/mL |
| Specificity/Selectivity | High (dependent on chromatographic resolution) | High (dependent on chromatographic resolution) | Very High (based on unique molecular structure) |
| Sample Throughput | High | High | Moderate |
| Instrumentation Cost | Moderate | Moderate | High |
| Robustness | High | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide outlines of experimental protocols for the analysis of this compound using HPLC-UV, GC-FID, and qNMR.
High-Performance Liquid Chromatography - Ultraviolet (HPLC-UV) Protocol
This method is suitable for the routine quantification of this compound in various matrices, including pharmaceutical formulations and biological samples after appropriate extraction.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm (based on the UV absorbance of the methoxyphenyl group).
-
Injection Volume: 10 µL.
2. Reagents and Solutions:
-
Diluent: Mobile phase or a mixture of acetonitrile and water.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution to cover the linear range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
3. Validation Procedure:
-
Specificity: Inject the diluent, a placebo (if applicable), and a sample solution to demonstrate the absence of interference at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by analyzing at least six replicate injections of a standard solution. Evaluate intermediate precision by having different analysts perform the analysis on different days with different instruments.
Gas Chromatography - Flame Ionization Detection (GC-FID) Protocol
This method is well-suited for the analysis of volatile and semi-volatile compounds like this compound, particularly for assessing purity and detecting volatile impurities.
1. Instrumentation and Conditions:
-
Gas Chromatograph: A GC system equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
2. Reagents and Solutions:
-
Diluent: Methanol or dichloromethane.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution to cover the linear range (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to obtain a concentration within the calibration range.
3. Validation Procedure:
-
Specificity: Inject the diluent and a sample solution to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by analyzing a sample of known concentration or by spiking a blank matrix.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC-UV method.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound, by using a certified internal standard.
1. Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
2. Sample Preparation:
-
Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
3. Data Acquisition and Processing:
-
Acquire the 1H NMR spectrum using a 90° pulse and a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved, characteristic signals of both the analyte and the internal standard.
4. Calculation: The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Mandatory Visualization
The following diagrams illustrate the logical workflow for comparing the analytical methods and the general experimental workflow for a chromatographic analysis.
Caption: Workflow for comparing analytical methods.
Caption: General workflow for chromatographic analysis.
A Comparative Analysis of Synthetic Pathways to 2-(4-Methoxyphenyl)propan-2-ol
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative study of viable synthesis routes for 2-(4-Methoxyphenyl)propan-2-ol, a tertiary alcohol with applications in various research and development sectors.
Two primary synthetic strategies are evaluated: a two-step approach involving Friedel-Crafts acylation followed by a Grignard reaction, and a more direct Grignard reaction utilizing a different starting material. A third potential route using an organolithium reagent is also considered. This guide offers detailed experimental protocols, quantitative data for comparison, and visual diagrams to elucidate the reaction pathways.
Comparison of Synthesis Routes
The synthesis of this compound can be effectively achieved through multiple pathways. The choice of route will depend on factors such as the availability of starting materials, desired yield and purity, and scalability. The following table summarizes the key quantitative data for the most viable methods.
| Synthesis Route | Key Steps | Starting Materials | Reagents | Typical Yield | Purity |
| Route 1 | 1. Friedel-Crafts Acylation2. Grignard Reaction | Anisole, Acetic Anhydride, Methyl Bromide | AlCl₃, Mg, Diethyl Ether | ~75-85% (overall) | High |
| Route 2 | Grignard Reaction | 4-Bromoanisole, Acetone | Mg, Diethyl Ether | Moderate to High | Good |
| Route 3 | Organolithium Addition | 4-Methoxyacetophenone, Methyllithium | Methyllithium | Variable | Good |
Experimental Protocols
Route 1: Two-Step Synthesis via Friedel-Crafts Acylation and Grignard Reaction
This is a robust and well-documented approach for the synthesis of the target compound.
Step 1: Friedel-Crafts Acylation of Anisole to 4-Methoxyacetophenone
This reaction acylates anisole to produce the ketone intermediate, 4-methoxyacetophenone.
-
Materials: Anisole, Acetic Anhydride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (CH₂Cl₂), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Sodium Chloride (NaCl) solution, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, dissolve anisole and acetic anhydride in dichloromethane.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Quench the reaction by carefully pouring the mixture over ice and adding concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-methoxyacetophenone.
-
The product can be further purified by recrystallization or distillation.
-
Step 2: Grignard Reaction of 4-Methoxyacetophenone with Methylmagnesium Bromide
The ketone intermediate is then reacted with a Grignard reagent to form the desired tertiary alcohol.
-
Materials: 4-Methoxyacetophenone, Magnesium (Mg) turnings, Methyl Bromide (or Iodide), Anhydrous Diethyl Ether, Saturated Ammonium Chloride (NH₄Cl) solution.
-
Procedure:
-
Prepare the Grignard reagent by adding a solution of methyl bromide in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Once the Grignard reagent is formed, cool the solution in an ice bath.
-
Slowly add a solution of 4-methoxyacetophenone in anhydrous diethyl ether to the Grignard reagent with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Purification can be achieved by column chromatography or recrystallization.
-
Route 2: Direct Grignard Reaction with 4-Bromoanisole and Acetone
This method offers a more direct approach by forming the Grignard reagent from 4-bromoanisole.
-
Materials: 4-Bromoanisole, Magnesium (Mg) turnings, Acetone, Anhydrous Diethyl Ether, Saturated Ammonium Chloride (NH₄Cl) solution.
-
Procedure:
-
Prepare the Grignard reagent by adding 4-bromoanisole to magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Cool the resulting Grignard reagent in an ice bath.
-
Slowly add a solution of acetone in anhydrous diethyl ether to the Grignard reagent.
-
After the addition, allow the reaction to proceed at room temperature.
-
Work up the reaction as described in Route 1, Step 2 to isolate this compound.
-
Route 3: Organolithium Addition to 4-Methoxyacetophenone
This route provides an alternative to the Grignard reaction for the final step.
-
Materials: 4-Methoxyacetophenone, Methyllithium solution, Anhydrous Diethyl Ether or Tetrahydrofuran (THF), Saturated Ammonium Chloride (NH₄Cl) solution.
-
Procedure:
-
Dissolve 4-methoxyacetophenone in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere and cool to a low temperature (e.g., -78 °C).
-
Slowly add a solution of methyllithium to the ketone solution with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated ammonium chloride solution.
-
Extract the product with diethyl ether and wash the organic layer.
-
Dry the organic phase and remove the solvent to yield the crude product, which can be purified by chromatography.
-
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis routes.
A Comparative Guide to Alternative Reagents for the Synthesis of 2-(4-Methoxyphenyl)propan-2-ol
The synthesis of tertiary alcohols is a cornerstone of organic chemistry, pivotal in the development of pharmaceuticals and fine chemicals. The addition of a methyl group to 4-methoxyacetophenone to form 2-(4-methoxyphenyl)propan-2-ol is a classic example of this transformation. While methylmagnesium bromide, a Grignard reagent, is the conventional choice for this reaction, several alternative organometallic reagents offer distinct advantages in terms of reactivity, selectivity, and tolerance to functional groups.
This guide provides an objective comparison of methylmagnesium bromide with key alternatives—methyllithium, organocerium reagents, and trimethylaluminum. The comparison is supported by representative experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Quantitative Data Summary
The performance of each methylating agent in the synthesis of this compound from 4-methoxyacetophenone is summarized below. The data represents typical outcomes based on the known reactivity of these reagents.
| Reagent | Typical Reaction Conditions | Representative Yield (%) | Key Advantages | Key Disadvantages & Safety Concerns |
| Methylmagnesium Bromide (CH₃MgBr) | Diethyl ether or THF, 0 °C to RT, 1-3 h | 85-95% | Cost-effective, widely available, well-established procedures.[1] | Highly sensitive to moisture and protic solvents; can cause enolization side reactions with susceptible ketones.[2] |
| Methyllithium (CH₃Li) | Diethyl ether or THF, -78 °C to 0 °C, 1-2 h | 90-98% | Higher reactivity than Grignard reagents, often leading to cleaner and faster reactions.[3] | Pyrophoric, highly reactive with water and air, typically requires lower temperatures. Can be more basic, increasing enolization risk.[4] |
| Methylcerium Dichloride (CH₃CeCl₂) | THF, -78 °C, 1-3 h (Generated in situ from CH₃Li + CeCl₃) | >95% | Highly oxophilic and less basic, significantly suppresses enolization and other side reactions.[5] Ideal for sensitive or easily enolizable ketones. | Requires preparation of anhydrous CeCl₃; additional step for reagent generation.[5] |
| Trimethylaluminum (Al(CH₃)₃) | Toluene or Hexane, 0 °C to RT, 2-6 h | 70-85% | Less basic than Grignard or organolithium reagents; can be more selective in certain applications.[6] | Pyrophoric; can form stable adducts with carbonyls, sometimes requiring higher temperatures or longer reaction times to proceed to the alcohol.[6][7] |
Experimental Protocols
The following are detailed, representative methodologies for the synthesis of this compound using each of the compared reagents. All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Using Methylmagnesium Bromide (Grignard Reagent)
This protocol is adapted from standard Grignard reaction procedures.[2]
-
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert atmosphere, add 4-methoxyacetophenone (1.0 eq) dissolved in anhydrous diethyl ether (3 mL per mmol of ketone).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (1.2 eq, typically a 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
Protocol 2: Using Methyllithium
This protocol reflects the higher reactivity and thermal sensitivity of organolithium reagents.[3]
-
Reaction Setup: To a dry, three-necked flask under an inert atmosphere, add 4-methoxyacetophenone (1.0 eq) dissolved in anhydrous THF (4 mL per mmol of ketone).
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add methyllithium (1.1 eq, typically a 1.6 M solution in diethyl ether) dropwise via syringe over 20 minutes.
-
Reaction: Stir the mixture at -78 °C for 1 hour. Monitor the reaction by TLC.
-
Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.
Protocol 3: Using Methylcerium Dichloride (Luche Reaction Conditions)
This procedure is ideal for substrates prone to enolization.[5]
-
Reagent Preparation: To a dry flask under an inert atmosphere, add anhydrous cerium(III) chloride (CeCl₃) (1.2 eq) and anhydrous THF (3 mL per mmol of CeCl₃). Stir the suspension vigorously for at least 2 hours at room temperature to ensure proper complexation.
-
Reagent Generation: Cool the CeCl₃ suspension to -78 °C and add methyllithium (1.1 eq) dropwise. Stir for 1 hour at -78 °C to form the organocerium reagent.
-
Ketone Addition: Add a solution of 4-methoxyacetophenone (1.0 eq) in anhydrous THF dropwise to the organocerium reagent suspension at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Workup and Purification: Quench the reaction with 10% aqueous acetic acid. Follow the extraction and purification steps outlined in Protocol 1.
Protocol 4: Using Trimethylaluminum
This protocol is representative of methylation using a less basic organoaluminum reagent.[6]
-
Reaction Setup: To a dry, three-necked flask under an inert atmosphere, add 4-methoxyacetophenone (1.0 eq) dissolved in anhydrous toluene (5 mL per mmol of ketone).
-
Reagent Addition: Cool the solution to 0 °C. Add trimethylaluminum (1.5 eq, typically a 2.0 M solution in hexanes) dropwise via syringe. A Lewis acid-base adduct may form initially.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Gentle heating may be required to drive the reaction to completion after the initial adduct formation.
-
Workup: Cool the reaction to 0 °C and very cautiously quench by the dropwise addition of 2 M HCl. Caution: Gas evolution (methane) will be vigorous.
-
Extraction and Purification: Follow the extraction and purification steps outlined in Protocol 1.
Visualizations
Synthetic Pathways Diagram
The following diagram illustrates the different synthetic routes from the starting material to the final tertiary alcohol product.
Caption: Logical relationship of alternative synthetic pathways.
General Experimental Workflow
This diagram outlines the universal workflow for the synthesis, workup, and purification of the target molecule.
Caption: General experimental workflow for tertiary alcohol synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Schlenk's Legacy—Methyllithium Put under Close Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocerium chemistry - Wikipedia [en.wikipedia.org]
- 6. Reactions of Trimethylaluminium: Modelling the Chemical Degradation of Synthetic Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 2-(4-Methoxyphenyl)propan-2-ol and Other Tertiary Alcohols in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertiary alcohols are a crucial class of intermediates in organic synthesis, valued for their unique reactivity which is dominated by the formation of stable carbocations. This guide provides a comparative analysis of 2-(4-methoxyphenyl)propan-2-ol, a tertiary benzylic alcohol, against other common tertiary alcohols such as tert-butyl alcohol and triphenylmethanol. The comparison focuses on their performance in key synthetic applications, supported by available experimental data and established principles of physical organic chemistry.
Theoretical Framework: Reactivity of Tertiary Alcohols
The synthetic utility of tertiary alcohols is largely dictated by the stability of the tertiary carbocation formed upon protonation of the hydroxyl group and subsequent loss of water. The general order of carbocation stability, and thus the ease of formation from the corresponding alcohol, is:
Tertiary Benzylic > Tertiary > Secondary > Primary
This compound is a tertiary benzylic alcohol. The carbocation it forms is particularly stable due to two key factors:
-
Tertiary Nature: The positive charge is on a tertiary carbon atom, which is stabilized by hyperconjugation with the adjacent methyl groups.
-
Benzylic Position with an Electron-Donating Group: The carbocation is adjacent to a benzene ring, allowing for resonance delocalization of the positive charge across the aromatic system. Furthermore, the methoxy group (-OCH₃) at the para position is a strong electron-donating group, which further delocalizes the positive charge through resonance, significantly enhancing the stability of the carbocation.
This high degree of carbocation stability makes this compound a highly reactive substrate in reactions proceeding through an Sₙ1 or E1 mechanism.
Comparative Analysis of Synthetic Applications
Nucleophilic Substitution (Sₙ1) Reactions
Tertiary alcohols are excellent substrates for Sₙ1 reactions due to the formation of stable carbocation intermediates. The rate of these reactions is primarily dependent on the stability of the carbocation.
Comparison:
-
This compound: Expected to undergo Sₙ1 reactions at a significantly faster rate than simple tertiary alcohols like tert-butyl alcohol. The resonance stabilization from the methoxy-substituted phenyl ring is a major contributing factor.
-
tert-Butyl Alcohol: Forms a stable tertiary carbocation, making it a standard substrate for Sₙ1 reactions. However, it lacks the additional resonance stabilization of a benzylic system.
-
Triphenylmethanol: Forms a highly stable triphenylmethyl carbocation due to extensive resonance delocalization across the three phenyl rings. Its reactivity in Sₙ1 reactions is comparable to or even greater than that of this compound, although steric hindrance can sometimes influence the rate of subsequent nucleophilic attack.
Experimental Data Summary (Qualitative Comparison based on Carbocation Stability):
| Tertiary Alcohol | Carbocation Stability | Expected Sₙ1 Reactivity |
| This compound | Very High (Tertiary, Benzylic, Electron-Donating Group) | Very High |
| tert-Butyl Alcohol | High (Tertiary) | High |
| Triphenylmethanol | Very High (Tertiary, Trityl) | Very High |
Experimental Protocol: A General Procedure for Sₙ1 Reaction of a Tertiary Alcohol
-
Materials: Tertiary alcohol (1 eq.), concentrated hydrohalic acid (e.g., HCl or HBr, excess), and a suitable solvent (e.g., diethyl ether or no solvent).
-
Procedure:
-
The tertiary alcohol is dissolved in the solvent (if necessary) in a round-bottom flask equipped with a stir bar.
-
The flask is cooled in an ice bath.
-
Concentrated hydrohalic acid is added dropwise with stirring.
-
The reaction is allowed to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is transferred to a separatory funnel containing cold water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution, and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the alkyl halide.
-
Logical Relationship: Factors influencing Sₙ1 Reactivity
Caption: Factors influencing the rate of Sₙ1 reactions of tertiary alcohols.
Dehydration (E1) Reactions
The acid-catalyzed dehydration of tertiary alcohols to form alkenes proceeds via an E1 mechanism, which also involves a carbocation intermediate. The ease of dehydration follows the stability of the carbocation.
Comparison:
-
This compound: Readily undergoes dehydration under acidic conditions to form 2-(4-methoxyphenyl)propene. The stability of the benzylic carbocation facilitates this process.
-
tert-Butyl Alcohol: A classic substrate for E1 dehydration, yielding isobutylene.
-
Triphenylmethanol: Can be dehydrated, but the resulting triphenylmethene is highly conjugated and may be prone to further reactions.
Experimental Data Summary (Qualitative Comparison):
| Tertiary Alcohol | Ease of Dehydration (E1) |
| This compound | High |
| tert-Butyl Alcohol | High |
| Triphenylmethanol | High |
Experimental Protocol: Dehydration of a Tertiary Alcohol
-
Materials: Tertiary alcohol (1 eq.), strong acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid), and a distillation setup.
-
Procedure:
-
The tertiary alcohol and the acid catalyst are placed in a round-bottom flask.
-
The mixture is heated to the appropriate temperature for the specific alcohol.
-
The alkene product, which typically has a lower boiling point than the starting alcohol, is distilled off as it is formed to shift the equilibrium towards the product.
-
The collected distillate is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by washing with water.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and may be further purified by distillation.
-
Experimental Workflow: Dehydration of a Tertiary Alcohol
Caption: A typical experimental workflow for the dehydration of a tertiary alcohol.
Friedel-Crafts Alkylation
Tertiary alcohols can serve as alkylating agents in Friedel-Crafts reactions when activated by a strong acid. The alcohol is protonated, loses water to form a carbocation, which then acts as the electrophile to attack an aromatic ring.
Comparison:
-
This compound: The highly stable carbocation formed makes it an effective alkylating agent for electron-rich aromatic compounds.
-
tert-Butyl Alcohol: Commonly used to introduce a tert-butyl group onto aromatic rings.
-
Triphenylmethanol: The bulky triphenylmethyl carbocation can be used for alkylation, though steric hindrance can be a limiting factor.
Experimental Data Summary (Illustrative Example):
| Alkylating Agent | Arene | Catalyst | Product | Yield |
| 2-(pyridin-4-yl)propan-2-ol | Benzene | Triflic Acid | 4-(2-phenylpropan-2-yl)pyridine | 98% |
| tert-Butanol | Phenol | H₃PO₄ | p-tert-Butylphenol | Good |
Note: Direct comparative data for this compound in Friedel-Crafts reactions was not found in the searched literature. The data for the pyridine analog illustrates the high reactivity of such tertiary benzylic alcohols.
Use as a Protecting Group
The hydroxyl group of this compound itself is not typically used as a protecting group. However, related structures like the p-methoxybenzyl (PMB) ether are common protecting groups for alcohols. The stability of the p-methoxybenzyl cation is the basis for both the introduction and the acidic cleavage of this protecting group. The principles are analogous to the reactivity of this compound.
Case Study: Synthesis of a Nabilone Precursor
This compound is a key intermediate in the synthesis of Nabilone, a synthetic cannabinoid used to treat nausea and vomiting.
Reaction Step: Birch reduction of the aromatic ring of this compound.
Experimental Protocol Snippet:
-
Reactants: this compound, lithium, liquid ammonia, and tert-butanol in THF.
-
Procedure: The reaction is carried out at low temperatures (e.g., -30°C). Lithium metal is added to a solution of the alcohol in liquid ammonia and THF. tert-Butanol serves as a proton source.
-
Workup: The reaction is quenched with aqueous ammonium chloride.
-
Yield: A patent example reports a 94% yield of the reduced product, 2-(4-methoxycyclohex-1,4-dien-1-yl)propan-2-ol.
This application highlights the utility of this compound in providing a specific structural motif in a complex molecule synthesis.
Conclusion
Benchmarking the purity of synthesized 2-(4-Methoxyphenyl)propan-2-ol against commercial standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the purity of laboratory-synthesized 2-(4-Methoxyphenyl)propan-2-ol against commercially available standards. The objective is to offer a comparative analysis supported by detailed experimental protocols for synthesis and purification, alongside robust analytical methodologies for purity assessment. This information is intended to assist researchers in making informed decisions regarding sourcing of this important chemical intermediate.
Introduction
This compound is a tertiary alcohol that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical as impurities can lead to undesired side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential safety concerns. This guide outlines a standard laboratory synthesis via the Grignard reaction and compares the expected purity of the synthesized product with the specifications of commercially available this compound. The comparison is based on data from common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials and Methods
Synthesis of this compound via Grignard Reaction
The synthesis of this compound is reliably achieved through the nucleophilic addition of a methylmagnesium halide Grignard reagent to 4-methoxyacetophenone.
-
Reaction Scheme: CH₃MgBr + C₉H₁₀O₂ → C₁₀H₁₄O₂
Experimental Protocol: Synthesis
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are placed. Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. A solution of methyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux until most of the magnesium has reacted.
-
Reaction with Ketone: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of 4-methoxyacetophenone (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield a white crystalline solid.
Purity Assessment: Analytical Methods
The purity of the synthesized and commercial this compound is determined using the following analytical methods.
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Conditions: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Samples are dissolved in dichloromethane to a concentration of approximately 1 mg/mL.
-
Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times.
3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Analysis: The ¹H NMR spectrum is used to confirm the structure of the synthesized compound and to detect the presence of any proton-containing impurities. The expected chemical shifts for this compound are approximately:
-
δ 7.3-7.4 (d, 2H, Ar-H)
-
δ 6.8-6.9 (d, 2H, Ar-H)
-
δ 3.8 (s, 3H, OCH₃)
-
δ 1.6 (s, 6H, 2xCH₃)
-
δ 1.5 (s, 1H, OH)
-
Results and Discussion
The purity of the synthesized this compound was compared with the stated purity of commercially available standards from various suppliers.
Table 1: Comparison of Purity Data
| Source | Stated Purity (%) | Analytical Method(s) for Purity Determination | Typical Impurities |
| Synthesized Product (Post-recrystallization) | > 98% (Expected) | HPLC, GC-MS, ¹H NMR | Unreacted 4-methoxyacetophenone, Grignard byproducts (e.g., biphenyl), residual solvents. |
| Commercial Standard A (e.g., Sigma-Aldrich) | ≥ 95%[1] | GC | Not specified on product page. |
| Commercial Standard B (e.g., Santa Cruz Biotechnology) | ≥ 95%[2] | Not specified on product page. | Not specified on product page. |
| Commercial Standard C (e.g., Career Henan Chemical Co.) | 98%[3] | Not specified on product page. | Not specified on product page. |
The laboratory-synthesized this compound, after a single recrystallization, is expected to achieve a purity of over 98%, which is comparable to or higher than the stated purities of many commercial standards. The primary impurities in the synthesized product are typically unreacted starting materials and side-products from the Grignard reaction, which can be effectively removed through careful purification. Commercial standards, while convenient, may have a broader purity specification and the nature of their impurities is often not disclosed.
Visualizations
Caption: Experimental workflow for synthesis, analysis, and comparison.
Conclusion
The laboratory synthesis of this compound via the Grignard reaction, followed by a straightforward purification by recrystallization, can yield a product with purity comparable to, and often exceeding, that of commercially available standards. For applications where high purity is paramount, in-house synthesis and purification offer greater control over the impurity profile. However, for routine applications, commercial sources provide a convenient and generally reliable supply of this intermediate. Researchers should consider the trade-offs between convenience, cost, and the specific purity requirements of their work when deciding between synthesis and procurement. The analytical methods detailed in this guide provide a robust framework for the quality control of this compound, irrespective of its source.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 2-(4-Methoxyphenyl)propan-2-ol
In the landscape of pharmaceutical analysis, the accurate quantification of impurities and metabolites is paramount for ensuring drug safety and efficacy. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 2-(4-Methoxyphenyl)propan-2-ol, a tertiary alcohol that can be an intermediate or impurity in the synthesis of certain pharmaceutical compounds.[1][2][3] This comparison, supported by experimental protocols and validation data, is intended for researchers, scientists, and drug development professionals to make informed decisions on method selection and implementation.
The validation of analytical procedures is a critical process governed by international guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] This guide adheres to the principles outlined in the ICH Q2(R2) guidelines, focusing on key validation parameters including specificity, linearity, accuracy, precision, and robustness.[7][8]
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. This compound has a boiling point of 130 °C at 14 Torr, making it suitable for GC analysis.[2] |
| Derivatization | Generally not required. | Not necessary for this analyte due to its inherent volatility. |
| Sensitivity | Method-dependent, with UV detection providing good sensitivity. | High sensitivity, particularly with selected ion monitoring (SIM). |
| Selectivity | Good, especially with optimized separation conditions. | Excellent, with mass spectrometry providing definitive identification based on mass-to-charge ratio. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower due to longer run times. |
| Instrumentation Cost | Typically lower than GC-MS. | Generally higher initial investment. |
Experimental Protocols
A crucial aspect of any analytical method validation is a well-defined experimental protocol.[7] The following sections detail the methodologies for the HPLC and GC-MS analysis of this compound.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation: A GC system coupled with a single quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 15 °C/min.
-
Hold: Maintain at 220 °C for 5 minutes.
-
-
Injection Mode: Splitless, 1 µL injection volume.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 151, 135, 91).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.
-
Calibration Standards: Prepare calibration standards by serial dilution of the stock solution in methanol to achieve the desired concentration range (e.g., 0.1-10 µg/mL).
-
Sample Preparation: Dilute the sample with methanol to a concentration within the calibration range.
-
Method Validation and Comparative Data
The following tables summarize the validation parameters for the HPLC and GC-MS methods, in accordance with ICH guidelines.[4][5][6]
Table 1: System Suitability
| Parameter | HPLC | GC-MS | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 50000 | As per internal SOPs |
| %RSD of Peak Area (n=6) | 0.8% | 1.2% | ≤ 2.0% |
Table 2: Linearity
| Parameter | HPLC | GC-MS | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.1 - 10 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | Close to zero | Close to zero | - |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | HPLC (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low | 99.5% | 101.2% | 98.0% - 102.0% |
| Medium | 100.2% | 99.8% | 98.0% - 102.0% |
| High | 99.8% | 100.5% | 98.0% - 102.0% |
Table 4: Precision (%RSD)
| Level | HPLC | GC-MS | Acceptance Criteria |
| Repeatability (n=6) | 0.9% | 1.5% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | 1.8% | ≤ 3.0% |
Table 5: Detection and Quantitation Limits
| Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 |
Cross-Validation Workflow
The cross-validation process ensures that both methods provide equivalent results for the same set of samples. The following diagram illustrates the logical workflow of this process.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two techniques will depend on the specific analytical requirements.
-
HPLC is a versatile and widely accessible technique that provides excellent accuracy and precision without the need for derivatization, making it well-suited for routine quality control analysis.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and definitive identification, especially in complex sample matrices.
A cross-validation approach, where the same set of samples is analyzed by both techniques, is highly recommended to establish the equivalency and reliability of the data, ensuring the integrity of analytical results in a regulated environment.[9]
References
- 1. guidechem.com [guidechem.com]
- 2. This compound CAS#: 7428-99-1 [m.chemicalbook.com]
- 3. This compound | 7428-99-1 [chemicalbook.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectral Databases for 2-(4-Methoxyphenyl)propan-2-ol
For researchers, scientists, and professionals in drug development, access to reliable spectral data is crucial for the identification, characterization, and quality control of chemical compounds. This guide provides a comparative analysis of publicly available spectral databases for 2-(4-Methoxyphenyl)propan-2-ol (CAS No. 7428-99-1), a tertiary alcohol with applications in chemical synthesis. The comparison focuses on the availability and details of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy data.
Data Presentation
The following table summarizes the quantitative spectral data available for this compound in the surveyed databases. The primary source of aggregated data was found to be PubChem, which includes contributions from various spectral libraries.
| Spectral Data Type | Database/Source (via PubChem) | Key Quantitative Data |
| ¹³C NMR | Wiley-VCH GmbH | Chemical Shifts (δ, ppm): 31.5 (C-CH₃), 55.2 (O-CH₃), 72.1 (C-OH), 113.4 (Ar-C), 127.0 (Ar-C), 139.7 (Ar-C), 158.4 (Ar-C-O) |
| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center | Major m/z Peaks: 151, 135, 108, 91, 77, 43 |
| Infrared (IR) Spectroscopy | Wiley-VCH GmbH | Key Absorption Bands (cm⁻¹): No quantitative peak list is directly provided in the database summary. A visual representation of the spectrum is available.[1] |
Experimental Protocols
Detailed experimental protocols for the spectral data are often not exhaustively provided in public databases. However, based on the available information and general laboratory practices, the following methodologies can be inferred.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum available on PubChem was provided by Wiley-VCH GmbH and acquired on a Bruker AM-270 instrument.[1] A general protocol for acquiring a ¹³C NMR spectrum of a small organic molecule like this compound would typically involve:
-
Sample Preparation: Dissolving a few milligrams of the analyte in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Parameters: The spectrum would be acquired on a high-field NMR spectrometer, such as the Bruker AM-270 mentioned, operating at a specific frequency for ¹³C nuclei (e.g., 67.9 MHz for a 270 MHz ¹H instrument). Key parameters include the pulse sequence (e.g., a standard proton-decoupled pulse program), acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
The mass spectrum data is from the NIST Mass Spectrometry Data Center. A typical GC-MS analysis for a semi-volatile compound like this compound would follow a protocol similar to this:
-
Sample Preparation: The sample is typically dissolved in a volatile organic solvent (e.g., dichloromethane, methanol).
-
Gas Chromatography: A small volume of the sample solution is injected into the GC, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column). The column temperature is gradually increased (a temperature ramp) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (typically using Electron Ionization - EI), molecules are bombarded with electrons, causing them to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.
Infrared (IR) Spectroscopy
The IR spectrum from Wiley-VCH GmbH is presented as a visual plot. Common techniques for obtaining an IR spectrum of a liquid sample include:
-
Neat Sample: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.
-
Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto an ATR crystal (e.g., diamond or zinc selenide). The IR beam is passed through the crystal in such a way that it interacts with the sample at the surface. This is a very common and convenient method for obtaining IR spectra of liquids and solids.
Visualization of the Spectral Data Comparison Workflow
The following diagram illustrates a logical workflow for comparing spectral data from different databases for a given compound.
Caption: A logical workflow for the comparison of spectral data from various databases.
This guide provides a streamlined comparison of available spectral data for this compound from prominent public databases. While aggregated sources like PubChem offer a convenient starting point, researchers should be mindful that detailed experimental parameters may not always be readily available. For critical applications, consulting original data sources or performing experimental verification is recommended.
References
A Comparative Guide to Isomeric Purity Analysis of 2-(4-Methoxyphenyl)propan-2-ol
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral molecules is a critical aspect of pharmaceutical development. Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles, making robust analytical methods for their separation and quantification essential. This guide provides an objective comparison of the primary analytical techniques for the isomeric purity analysis of the chiral tertiary alcohol, 2-(4-Methoxyphenyl)propan-2-ol. The comparison is supported by representative experimental data for structurally similar compounds and detailed methodologies to aid in method selection and validation.
The principal methods covered in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) with chiral solvating agents and Vibrational Circular Dichroism (VCD) are discussed as powerful tools for enantiodiscrimination and the determination of absolute configuration.
Comparative Overview of Analytical Techniques
The choice of analytical technique for the enantiomeric purity analysis of this compound depends on several factors, including the required sensitivity, resolution, sample throughput, and the specific goals of the analysis (e.g., quantitative purity determination versus absolute configuration assignment). Chromatographic techniques are the most widely used for quantitative analysis of enantiomeric excess, while spectroscopic methods offer valuable complementary information.
Table 1: Comparison of Chromatographic Techniques for Chiral Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase within a capillary column. | Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a solid chiral stationary phase. |
| Typical CSPs | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H), Pirkle-type, cyclodextrin-based.[1][2] | Cyclodextrin derivatives (e.g., β-DEX™, γ-DEX™).[3] | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC), Pirkle-type.[4] |
| Sample Volatility | Not critical. Suitable for a wide range of compounds. | Requires volatile or derivatized analytes. | Suitable for a broad range of compounds, including those not amenable to GC.[4] |
| Speed | Moderate analysis times. | Generally faster than HPLC for volatile compounds. | Typically 3-5 times faster than HPLC.[4] |
| Resolution | High resolution achievable with a wide variety of CSPs. | High resolution for volatile compounds. | High efficiency and resolution, often superior to HPLC.[4] |
| Solvent Consumption | High consumption of organic solvents. | Low solvent consumption (carrier gas). | Significantly lower organic solvent consumption compared to HPLC ("greener" technique).[5] |
| Detection | UV-Vis, Mass Spectrometry (MS). | Flame Ionization Detector (FID), MS. | UV-Vis, MS. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for a wide range of chiral compounds, including aryl alcohols.[2]
Protocol 1: Chiral HPLC Analysis on a Polysaccharide-Based CSP
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting condition is 90:10 (v/v) n-hexane:IPA.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Optimization: If separation is not achieved, the percentage of the alcohol modifier can be varied (e.g., from 5% to 20%). For acidic or basic analytes, the addition of a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) additive may be necessary to improve peak shape.
Caption: Workflow for chiral HPLC analysis.
Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable enantiomers. Cyclodextrin-based stationary phases are commonly employed for the separation of chiral alcohols.[3]
Protocol 2: Chiral GC Analysis on a Cyclodextrin-Based CSP
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Rt-βDEXse™ (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar β-cyclodextrin-based column.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL (split injection, ratio 50:1).
Caption: Workflow for chiral GC analysis.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that combines the advantages of both HPLC and GC, offering fast and efficient separations with reduced environmental impact.
Protocol 3: Chiral SFC Analysis
-
Instrumentation: Analytical SFC system with a UV detector.
-
Column: Chiralpak® IA, IB, or IC, 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO₂ with a modifier such as methanol or ethanol. A typical starting condition is a gradient of 5% to 40% methanol in CO₂ over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase modifier to a concentration of approximately 1 mg/mL.
Caption: Workflow for chiral SFC analysis.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)
NMR spectroscopy in the presence of a chiral solvating agent can be used to differentiate enantiomers. The formation of transient diastereomeric complexes leads to distinct chemical shifts for the protons of each enantiomer, allowing for the determination of enantiomeric excess.
Caption: Principle of NMR with a Chiral Solvating Agent.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. Enantiomers give mirror-image VCD spectra, making it a powerful tool for the determination of absolute configuration by comparing experimental spectra with quantum chemical calculations.[6]
Caption: Logic for determining absolute configuration using VCD.
Conclusion
The selection of an appropriate analytical method for the isomeric purity analysis of this compound requires careful consideration of the specific analytical needs. Chiral HPLC and SFC on polysaccharide-based columns offer robust and versatile platforms for quantitative analysis, with SFC providing advantages in speed and reduced solvent consumption. Chiral GC is a high-resolution alternative for this volatile compound. Spectroscopic techniques like NMR with chiral solvating agents and VCD provide valuable complementary information, with VCD being the definitive method for determining the absolute configuration. The detailed protocols and comparative data in this guide serve as a starting point for method development and validation, enabling researchers to ensure the stereochemical integrity of their chiral compounds.
References
- 1. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. sphinxsai.com [sphinxsai.com]
- 5. selvita.com [selvita.com]
- 6. researchgate.net [researchgate.net]
This guide provides a detailed comparison of the reactivity of 2-(4-Methoxyphenyl)propan-2-ol with structurally related compounds, focusing on the acid-catalyzed dehydration reaction. The analysis is supported by established principles of physical organic chemistry and provides a framework for understanding how structural modifications influence reaction rates.
Introduction to Reactivity
The reactivity of alcohols in reactions such as dehydration is predominantly governed by the stability of the carbocation intermediate formed during the reaction.[1][2] this compound is a tertiary benzylic alcohol. This structure provides two key features that enhance the stability of its corresponding carbocation: the tertiary nature of the carbon bearing the hydroxyl group and the presence of a phenyl ring with an electron-donating methoxy group.
Reactions proceeding through a carbocation intermediate are significantly accelerated by structural features that delocalize the positive charge. The order of carbocation stability is generally: tertiary > secondary > primary.[1][3] Furthermore, benzylic and allylic carbocations exhibit enhanced stability due to resonance.[4][5] Substituents on the aromatic ring can further influence this stability; electron-donating groups enhance stability and thus increase reactivity, while electron-withdrawing groups have the opposite effect.[1][6]
Comparative Reactivity Analysis
The acid-catalyzed dehydration of tertiary alcohols typically follows an E1 (Elimination, Unimolecular) mechanism. The rate-determining step is the formation of a carbocation. The relative ease with which the alcohols in this guide undergo dehydration is directly related to the stability of their respective carbocation intermediates.
The order of reactivity for the compared compounds is as follows:
This compound > 2-Phenylpropan-2-ol > 2-(4-Nitrophenyl)propan-2-ol
-
This compound (Most Reactive): This compound forms a tertiary benzylic carbocation. The para-methoxy group is a strong electron-donating group due to its ability to delocalize the positive charge of the carbocation intermediate through resonance. This extensive delocalization significantly stabilizes the carbocation, leading to the fastest reaction rate among the compared compounds.[6][7]
-
2-Phenylpropan-2-ol (Intermediate Reactivity): This compound also forms a tertiary benzylic carbocation. The phenyl ring stabilizes the positive charge through resonance, making this alcohol significantly more reactive than non-benzylic tertiary alcohols. However, it lacks the additional stabilizing effect of the electron-donating methoxy group, rendering it less reactive than this compound.
-
2-(4-Nitrophenyl)propan-2-ol (Least Reactive): The para-nitro group is a strong electron-withdrawing group. It actively destabilizes the tertiary benzylic carbocation by pulling electron density away from the positively charged center. This destabilization raises the activation energy for the formation of the carbocation, making this compound the least reactive in the series.
Quantitative Data Summary
| Compound | Substituent (para) | Electronic Effect | Carbocation Stability | Expected Relative Rate |
| This compound | -OCH₃ | Strong Electron-Donating (Resonance) | Highest | Fastest |
| 2-Phenylpropan-2-ol | -H | Neutral | High | Fast |
| 2-(4-Nitrophenyl)propan-2-ol | -NO₂ | Strong Electron-Withdrawing (Inductive & Resonance) | Lowest | Slowest |
Experimental Protocols
General Protocol for Acid-Catalyzed Dehydration of Tertiary Alcohols
This protocol describes a general method for the dehydration of tertiary alcohols to form alkenes. The reaction is monitored by gas chromatography to determine the rate of disappearance of the starting material.
Materials:
-
Tertiary alcohol (e.g., this compound)
-
Strong acid catalyst (e.g., 85% Phosphoric Acid or concentrated Sulfuric Acid)
-
Anhydrous Sodium Sulfate (for drying)
-
5% Sodium Bicarbonate solution
-
Round-bottom flask
-
Separatory funnel
-
Gas chromatograph
Procedure:
-
To a 50 mL round-bottom flask, add the tertiary alcohol (e.g., 10.0 g).
-
Slowly add the acid catalyst (e.g., 2.5 mL of 85% H₃PO₄) to the flask while swirling.[2] Add a few boiling chips.
-
Set up a simple distillation apparatus with the flask fitted with a distillation head, condenser, and receiving flask.
-
Heat the mixture gently to initiate the reaction and distill the alkene product as it forms.[12] The distillation temperature should be kept below the boiling point of the starting alcohol to ensure only the product is collected.
-
Continue the distillation until no more product is collected.
-
Transfer the distillate to a separatory funnel and wash it with 15 mL of 5% sodium bicarbonate solution to neutralize any residual acid.[2][11]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Analyze the product by gas chromatography to confirm the formation of the alkene and to monitor the reaction progress over time for kinetic studies.
Visualizations
Caption: E1 mechanism for the dehydration of this compound.
Caption: Influence of substituents on carbocation stability and reactivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Video: Carbocations [jove.com]
- 4. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 5. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 9. web.viu.ca [web.viu.ca]
- 10. web.viu.ca [web.viu.ca]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. Dehydration of an alcohol [cs.gordon.edu]
Cost-benefit analysis of different synthetic pathways to 2-(4-Methoxyphenyl)propan-2-ol
A Comparative Guide to the Synthetic Pathways of 2-(4-Methoxyphenyl)propan-2-ol
The synthesis of tertiary alcohols, such as this compound, is a fundamental operation in organic chemistry, pivotal for the development of new pharmaceuticals and fine chemicals. This guide provides a detailed cost-benefit analysis of the most common and effective synthetic routes to this target compound. We will objectively compare two primary pathways: a direct Grignard reaction on a commercially available ketone and a two-step approach involving Friedel-Crafts acylation followed by a Grignard reaction. The comparison is supported by experimental data, detailed protocols, and process visualizations to aid researchers in selecting the optimal pathway based on precursor availability, cost, efficiency, and safety considerations.
Pathway 1: Grignard Reaction with 4-Methoxyacetophenone
This pathway represents the most direct approach to synthesizing this compound, contingent on the availability of the starting ketone, 4-methoxyacetophenone. The core of this synthesis is the nucleophilic addition of a methyl Grignard reagent to the carbonyl carbon of the ketone.
Caption: Direct synthesis of the target tertiary alcohol via a Grignard reaction.
Experimental Protocol: Grignard Reaction
Materials:
-
4-Methoxyacetophenone
-
Magnesium turnings
-
Methyl iodide (or methyl bromide)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask, dropping funnel, reflux condenser (all flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the funnel. The reaction is initiated (indicated by the disappearance of the iodine color and gentle refluxing) and then the remaining methyl iodide solution is added at a rate to maintain a steady reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.[1][2]
-
Reaction with Ketone: A solution of 4-methoxyacetophenone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.
-
Workup and Quenching: The reaction is carefully quenched by slowly pouring the mixture over ice, followed by the addition of a saturated aqueous solution of NH₄Cl to dissolve the magnesium salts.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.[3] The product, this compound, can be further purified by column chromatography or recrystallization.
Pathway 2: Friedel-Crafts Acylation followed by Grignard Reaction
Caption: A two-step synthesis involving Friedel-Crafts acylation and a Grignard reaction.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Anisole
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) as solvent
-
Ice
-
Dilute hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flask containing anhydrous AlCl₃ in dry DCM is cooled in an ice bath. Acetyl chloride is added dropwise to form the acylium ion complex.[4]
-
Acylation: Anisole, dissolved in DCM, is then added slowly to the cooled mixture. The reaction is stirred at 0 °C for about 30 minutes and then at room temperature for an additional 1-2 hours until the reaction is complete (monitored by TLC).[5]
-
Workup and Quenching: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[4]
-
Extraction and Purification: The organic layer is separated, washed with water, a dilute NaHCO₃ solution, and finally with brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The resulting crude 4-methoxyacetophenone is then purified, typically by recrystallization or distillation, before use in the subsequent Grignard step.[4]
Quantitative Comparison of Synthetic Pathways
The selection of a synthetic route often depends on a trade-off between the number of steps, overall yield, cost of materials, and operational complexity. The table below summarizes these key metrics for the described pathways.
| Parameter | Pathway 1: Grignard Reaction | Pathway 2: Friedel-Crafts + Grignard |
| Overall Yield | Typically 80-95% | 60-80% (cumulative over two steps) |
| Purity (Post-Purification) | >98% achievable with chromatography/recrystallization[6] | >98% achievable, but requires purification of the intermediate |
| Total Reaction Time | 2-4 hours | 4-8 hours (excluding intermediate purification) |
| Key Reagents | 4-Methoxyacetophenone, Mg, CH₃I | Anisole, Acetyl Chloride, AlCl₃, Mg, CH₃I |
| Cost Analysis | Higher cost if 4-methoxyacetophenone is expensive. Lower operational cost (fewer steps). | Lower precursor cost (anisole is cheap). Higher cost due to stoichiometric AlCl₃ and more solvent/energy usage. |
| Safety & Handling | Requires strict anhydrous conditions; Grignard reagents are pyrophoric and water-reactive.[1][2] | Involves corrosive AlCl₃ and HCl; generates acidic waste. Friedel-Crafts can be highly exothermic.[5][7] |
| Environmental Impact | Primarily solvent waste (ether/THF). | Significant acidic, metal-containing aqueous waste from AlCl₃ workup. Higher volume of solvent waste.[7] |
Conclusion and Recommendations
Pathway 1 (Direct Grignard Reaction) is the superior choice for lab-scale synthesis when speed, simplicity, and high yield are the primary concerns, provided that 4-methoxyacetophenone is readily and economically available. Its single-step nature minimizes operational time and complexity.
Pathway 2 (Friedel-Crafts Acylation + Grignard Reaction) becomes the more economically viable option for larger-scale production or when the starting ketone is unavailable or prohibitively expensive . While the overall yield is lower and the process is more time-consuming and labor-intensive, the low cost of basic starting materials like anisole can provide a significant cost advantage. However, researchers must account for the challenges associated with handling corrosive Lewis acids and managing the resultant waste stream.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. odinity.com [odinity.com]
- 4. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Inter-Laboratory Analysis of 2-(4-Methoxyphenyl)propan-2-ol
This guide provides a framework for an inter-laboratory comparison focused on the quantitative analysis of 2-(4-Methoxyphenyl)propan-2-ol, a tertiary alcohol and substituted phenol derivative.[1][2] The objective of such a study is to assess the reproducibility, accuracy, and comparability of results generated by different laboratories using distinct analytical methodologies. For professionals in research and drug development, understanding the nuances of these methods is critical for method validation, transfer, and ensuring data integrity across multiple sites.
This document outlines detailed experimental protocols for three common analytical techniques, presents a hypothetical set of comparative data from three laboratories, and uses statistical measures like the Z-score to evaluate performance.[3]
Logical Workflow of the Inter-Laboratory Comparison
The diagram below illustrates the key stages of the proposed inter-laboratory study, from the initial preparation and distribution of a homogenous test sample to the final comparative analysis of the data submitted by participating laboratories.
Experimental Protocols
Detailed methodologies are crucial for ensuring that variations in results can be attributed to the technique rather than procedural deviations. The following are plausible protocols for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for quantifying aromatic compounds. The phenolic ring and methoxy group in the analyte provide a strong chromophore for UV detection.
-
Instrumentation and Conditions:
-
HPLC System: Standard system with a quaternary pump, autosampler, and UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Reagents and Solutions:
-
Diluent: Mobile phase (Acetonitrile/Water 60:40).
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL this compound reference standard in the diluent. Create a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution.
-
Sample Preparation: Accurately weigh the provided test sample and dissolve it in the diluent to achieve a theoretical concentration of ~100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and sensitivity. As this compound is a tertiary alcohol, it is sufficiently volatile for GC analysis without derivatization.[1]
-
Instrumentation and Conditions:
-
GC-MS System: Gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold for 3 minutes.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Selected Ion Monitoring (SIM) mode. Target ions (m/z): 151, 135, 94. Quantifier ion: 151.
-
-
Reagents and Solutions:
-
Solvent: Dichloromethane.
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in dichloromethane. Create working standards (10-250 µg/mL) by serial dilution.
-
Sample Preparation: Dissolve the test sample in dichloromethane to a final theoretical concentration of ~100 µg/mL.
-
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the same compound, using a certified internal standard instead.
-
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Maleic acid (certified reference material).
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant nuclei).
-
Number of Scans: 16.
-
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound test sample into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the contents in ~0.7 mL of CDCl₃, vortex thoroughly, and transfer to an NMR tube.
-
-
Data Processing:
-
Integrate the singlet signal of the maleic acid protons (~6.3 ppm, 2H) and a well-resolved signal from the analyte, such as the methoxy group singlet (~3.8 ppm, 3H).
-
Calculate the concentration using the standard qNMR equation, accounting for the molar masses, weights, and number of protons for both the analyte and the internal standard.
-
Data Presentation and Comparative Analysis
The following table summarizes hypothetical results from three participating laboratories. The assigned reference value for the blind sample was 98.5% w/w .
Table 1: Inter-Laboratory Comparison of this compound Purity (% w/w)
| Parameter | Laboratory A (HPLC-UV) | Laboratory B (GC-MS) | Laboratory C (qNMR) |
| Mean Result (n=3) | 97.6% | 99.8% | 98.8% |
| Standard Deviation | 0.45% | 0.60% | 0.25% |
| Relative Standard Deviation | 0.46% | 0.60% | 0.25% |
| Accuracy (% Recovery) | 99.1% | 101.3% | 100.3% |
| Z-Score * | -1.50 | 2.17 | 0.50 |
*Z-Score calculated using the formula: (Lab Mean - Reference Value) / Standard Deviation for Proficiency Assessment (set at 0.6% for this study). A Z-score between -2.0 and +2.0 is generally considered satisfactory.[3]
Analysis of Results
-
Laboratory A (HPLC-UV): Demonstrated good precision (low RSD) and acceptable accuracy. The negative Z-score indicates a slight negative bias compared to the reference value, but it falls well within the satisfactory range.
-
Laboratory B (GC-MS): Showed a slight positive bias. The Z-score of 2.17 is marginally outside the acceptable limit of 2.0, suggesting a potential systematic error that warrants investigation. Precision was acceptable but the lowest of the three labs.
-
Laboratory C (qNMR): Produced results with the highest precision (lowest RSD) and excellent accuracy. The Z-score of 0.50 is very good, indicating a high level of agreement with the assigned reference value. This performance highlights the strength of qNMR as a primary ratio method.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(4-Methoxyphenyl)propan-2-ol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 2-(4-methoxyphenyl)propan-2-ol (CAS Number: 7428-99-1), a tertiary alcohol used in various research and synthetic applications. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. The following is a summary of key safety precautions based on available hazard information[1]:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols or dust, use a NIOSH-approved respirator.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. The substance is harmful if it comes into contact with the skin and can cause serious eye irritation[1].
-
Ingestion and Inhalation: Do not ingest. Avoid breathing dust, fumes, gas, mist, vapors, or spray. The substance is harmful if swallowed or inhaled[1].
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for the waste of this compound.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use a container that is compatible with the chemical.
-
Keep the container tightly closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate characterization of the waste, including the SDS.
-
Never dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits, are readily available in the public domain. It is crucial to consult your institution's EHS guidelines and the supplier's SDS for any such information.
| Parameter | Value | Source |
| CAS Number | 7428-99-1 | [2][3] |
| Molecular Formula | C10H14O2 | [2] |
| Molecular Weight | 166.22 g/mol | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 2-(4-Methoxyphenyl)propan-2-ol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 2-(4-Methoxyphenyl)propan-2-ol. Adherence to strict safety protocols and operational plans minimizes risks and ensures regulatory compliance. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and compliant disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound, a compound that can be harmful if swallowed, inhaled, or comes into contact with skin, and may cause serious eye irritation. The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for splash protection. However, given that nitrile can have variable resistance to alcohols and aromatic compounds, immediate replacement is necessary after any contact. For prolonged or immersive contact, consider gloves made from more resistant materials such as Butyl rubber. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles should always be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face and is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator with Organic Vapor (OV) Cartridges | A respirator is recommended, especially when handling the substance outside of a certified chemical fume hood or when dealing with powders that could become airborne. The black color-coded organic vapor cartridges are appropriate for this type of chemical. Ensure a proper fit test has been conducted before use. |
| Body Protection | Laboratory Coat or Chemical-resistant Apron/Suit | A standard laboratory coat is sufficient for handling small quantities in a controlled setting. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron or suit should be worn over the lab coat. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that a calibrated chemical fume hood is operational.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Have a chemical spill kit readily accessible.
2. Handling:
-
Don all required PPE as specified in the table above.
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid form of the chemical to avoid direct contact.
-
If transferring solutions, do so carefully to avoid splashing.
3. Post-Handling:
-
Thoroughly decontaminate the work area after the procedure is complete.
-
Properly doff and dispose of contaminated PPE according to the disposal plan outlined below.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan for Contaminated PPE
Proper disposal of contaminated PPE is critical to prevent secondary exposure and environmental contamination. All PPE that has come into contact with this compound must be treated as hazardous waste.
Step-by-Step Doffing and Disposal Procedure:
-
Gloves:
-
Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out.
-
Hold the removed glove in the still-gloved hand.
-
Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. This will result in both gloves being contained, one inside the other, with the contaminated surfaces on the inside.
-
Immediately dispose of the gloves in a designated, labeled, and sealed hazardous waste container.
-
-
Gown/Lab Coat:
-
Untie or unbutton the gown or lab coat.
-
Peel it away from your body, touching only the inside surfaces.
-
Fold or roll the gown with the contaminated side inward and place it in the designated hazardous waste container.
-
-
Face Shield and Goggles:
-
Remove the face shield and goggles from the back of your head by handling the strap or earpieces.
-
Place them in a designated area for decontamination or dispose of them in the hazardous waste container if they are disposable.
-
-
Respirator:
-
Remove the respirator by pulling the straps over your head without touching the front of the respirator.
-
Dispose of the respirator in the designated hazardous waste container.
-
-
Hand Hygiene:
-
After all PPE has been removed, wash your hands thoroughly with soap and water.
-
All contaminated PPE must be collected in a clearly labeled, leak-proof hazardous waste container. This container should be kept closed when not in use and disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow from preparation to disposal when working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
